molecular formula C7H7BrO B12415599 4-Bromoanisole-13C6

4-Bromoanisole-13C6

Cat. No.: B12415599
M. Wt: 192.99 g/mol
InChI Key: QJPJQTDYNZXKQF-WBJZHHNVSA-N
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Description

4-Bromoanisole-13C6 is a useful research compound. Its molecular formula is C7H7BrO and its molecular weight is 192.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrO

Molecular Weight

192.99 g/mol

IUPAC Name

1-bromo-4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

QJPJQTDYNZXKQF-WBJZHHNVSA-N

Isomeric SMILES

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br

Canonical SMILES

COC1=CC=C(C=C1)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoanisole-¹³C₆: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Bromoanisole-¹³C₆. While specific experimental data for the ¹³C₆ isotopically labeled compound is limited, this document extrapolates from the well-documented properties of its unlabeled analogue, 4-bromoanisole (B123540). The primary distinctions for the ¹³C₆ variant lie in its molecular weight and its unique spectroscopic signature, particularly in mass spectrometry and ¹³C NMR.

Core Chemical Properties

4-Bromoanisole-¹³C₆ is a stable, isotopically labeled version of 4-bromoanisole, a colorless liquid with a pleasant odor.[1] It is primarily used as a synthetic intermediate in organic chemistry and as an internal standard in analytical applications, particularly in mass spectrometry-based assays where its distinct mass allows for precise quantification.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-bromoanisole. The molecular weight has been adjusted for the ¹³C₆ isotopologue. Other properties are expected to be very similar to the unlabeled compound.

PropertyValueSource
Molecular Formula ¹³C₆C₁H₇BrON/A
Molecular Weight 193.07 g/mol Calculated
Appearance Clear to slightly yellow liquid[2]
Melting Point 9 - 10 °C[3][4]
Boiling Point 223 °C at 760 mmHg[3]
Density 1.490 g/mL
Flash Point 94 °C
Solubility Insoluble in water; Soluble in ethanol, diethyl ether, and chloroform.

Molecular Structure and Spectroscopic Data

Structurally, 4-Bromoanisole-¹³C₆ consists of a benzene (B151609) ring in which all six carbon atoms are the ¹³C isotope. A methoxy (B1213986) group (-OCH₃) and a bromine atom are attached at the para positions (1 and 4 positions) of this ring. The IUPAC name for the unlabeled compound is 1-bromo-4-methoxybenzene.

Spectroscopic Profile

The isotopic labeling of the aromatic ring in 4-Bromoanisole-¹³C₆ leads to distinct spectroscopic characteristics.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by +6 m/z units compared to unlabeled 4-bromoanisole due to the six ¹³C atoms. This makes it an excellent internal standard for quantitative MS studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be similar to that of the unlabeled compound, showing signals for the methoxy protons and the aromatic protons. However, the coupling patterns of the aromatic protons will be significantly altered due to the strong one-bond and two-bond couplings to the ¹³C atoms in the ring.

    • ¹³C NMR: The ¹³C NMR spectrum will be dramatically different. All six aromatic carbon signals will be present and will exhibit complex splitting patterns due to ¹³C-¹³C coupling, providing detailed information about the carbon framework.

The following is a logical diagram illustrating the key structural features and their influence on the chemical properties.

Logical Relationship of 4-Bromoanisole Structure and Properties A 4-Bromoanisole-¹³C₆ Structure B ¹³C₆-labeled Benzene Ring A->B C Methoxy Group (-OCH₃) A->C D Bromine Atom (-Br) A->D H Low Polarity A->H E Increased Molecular Weight B->E G Altered ¹³C NMR Spectrum B->G J Reactivity in Cross-Coupling Reactions D->J Grignard Reagent Formation F Distinct Mass Spectrum E->F I Solubility in Organic Solvents H->I

Caption: Relationship between the structure of 4-Bromoanisole-¹³C₆ and its properties.

Experimental Protocols

Synthesis of 4-Bromoanisole via Bromination of Anisole (B1667542)

This protocol is adapted from established chemical synthesis procedures.

Materials:

  • Anisole

  • Bromine

  • Diethyl ether

  • Dilute sodium hydroxide (B78521) solution

  • Anhydrous calcium chloride

Equipment:

  • Round bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place 22 g (0.2 mol) of anisole into a round bottom flask equipped with a dropping funnel and a reflux condenser.

  • Heat the flask to a gentle boil.

  • Slowly add 32 g (0.2 mol) of bromine from the dropping funnel at a rate that allows the bromine color to disappear after each drop.

  • After the addition is complete, continue heating for an additional 15 minutes.

  • Cool the reaction mixture and add 100 mL of diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash it with a dilute sodium hydroxide solution, followed by water.

  • Dry the ether layer over anhydrous calcium chloride and then filter.

  • Remove the diethyl ether by distillation.

  • Distill the residue, collecting the fraction boiling at 213-223 °C to obtain 4-bromoanisole.

The following diagram illustrates the general workflow for this synthesis.

Experimental Workflow for 4-Bromoanisole Synthesis A Start: Anisole in Flask B Heat to Gentle Boil A->B C Slow Addition of Bromine B->C D Reflux for 15 min C->D E Cool and Add Diethyl Ether D->E F Workup: Wash with NaOH and H₂O E->F G Dry with CaCl₂ and Filter F->G H Purification: Distillation G->H I End: Pure 4-Bromoanisole H->I

References

An In-Depth Technical Guide to the Synthesis of ¹³C Labeled 4-Bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ¹³C labeled 4-bromoanisole (B123540), a crucial isotopically labeled compound for a variety of applications in research and drug development, including its use as an internal standard in mass spectrometry and as a tracer in metabolic studies. This document details the most viable synthetic route, provides an adaptable experimental protocol, and presents relevant quantitative data.

Introduction

4-Bromoanisole (1-bromo-4-methoxybenzene) is a common building block in organic synthesis. The incorporation of a stable isotope, such as Carbon-13 (¹³C), into its structure provides a powerful tool for analytical and mechanistic studies. The primary challenge in synthesizing ¹³C labeled 4-bromoanisole lies in the efficient and specific incorporation of the ¹³C atom at a desired position. This guide focuses on the most practical and widely applicable method: the methylation of 4-bromophenol (B116583) using a ¹³C-labeled methylating agent.

Recommended Synthesis Pathway: Williamson Ether Synthesis

The most direct and reliable method for the preparation of 4-bromoanisole with a ¹³C-labeled methoxy (B1213986) group is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol (B47542) (in this case, 4-bromophenol) to form a phenoxide, which then acts as a nucleophile to attack a ¹³C-labeled methyl halide, such as ¹³C-methyl iodide.

This approach is advantageous due to the commercial availability of ¹³C-methyl iodide with high isotopic enrichment (typically 99%). The reaction is generally high-yielding and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.

Logical Flow of the Williamson Ether Synthesis for ¹³C Labeled 4-Bromoanisole

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation 4-Bromophenol->Deprotonation ¹³C-Methyl_Iodide ¹³C-Methyl Iodide SN2_Attack SN2 Attack ¹³C-Methyl_Iodide->SN2_Attack Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Deprotonation->SN2_Attack 4-Bromophenoxide Base_Conjugate_Acid Conjugate Acid of Base Deprotonation->Base_Conjugate_Acid ¹³C-4-Bromoanisole ¹³C Labeled 4-Bromoanisole SN2_Attack->¹³C-4-Bromoanisole Salt_Byproduct Salt Byproduct (e.g., KI, NaI) SN2_Attack->Salt_Byproduct

Caption: Logical workflow of the Williamson ether synthesis for preparing ¹³C labeled 4-bromoanisole.

Alternative Synthesis Pathway: Bromination of ¹³C-Anisole

An alternative route involves the direct bromination of ¹³C-labeled anisole. This electrophilic aromatic substitution reaction typically yields a mixture of ortho- and para-isomers, with the para-isomer (4-bromoanisole) being the major product. However, this method is generally less preferred for targeted

4-Bromoanisole-13C6 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoanisole-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in various scientific disciplines. This document details its chemical and physical properties, outlines its primary application in mass spectrometry-based assays, and provides an illustrative experimental workflow.

Chemical Identity and Properties

4-Bromoanisole-¹³C₆ is a form of 4-bromoanisole (B123540) where the six carbon atoms in the benzene (B151609) ring are replaced with the stable isotope carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to the unlabeled analyte but mass-shifted, allowing for precise quantification.

Table 1: Chemical and Physical Data of 4-Bromoanisole-¹³C₆ and Unlabeled 4-Bromoanisole

Property4-Bromoanisole-¹³C₆4-Bromoanisole (Unlabeled)
CAS Number 1538556-42-1[1][2]104-92-7
Molecular Formula ¹³C₆H₇BrOC₇H₇BrO
Molecular Weight 193.00 g/mol [1]187.04 g/mol
Appearance Clear, colorless to pale yellow liquidClear, colorless to pale yellow liquid
Melting Point No data available9-10 °C
Boiling Point No data available223 °C
Density No data available1.494 g/mL at 25 °C

Application in Quantitative Analysis

The primary application of 4-Bromoanisole-¹³C₆ is as an internal standard in quantitative mass spectrometry (MS) and chromatography-mass spectrometry (GC-MS or LC-MS) analyses. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision in analytical measurements.

Experimental Workflow: Use as an Internal Standard

The following workflow outlines the general procedure for using 4-Bromoanisole-¹³C₆ as an internal standard for the quantification of unlabeled 4-bromoanisole in a sample matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological or Environmental Sample add_is Spike with known amount of 4-Bromoanisole-¹³C₆ sample->add_is extract Extraction of Analytes add_is->extract concentrate Sample Concentration extract->concentrate lc Liquid Chromatography Separation concentrate->lc ms Mass Spectrometry Detection lc->ms peak_integration Peak Area Integration (Analyte and IS) ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration of 4-Bromoanisole calibration->result G cluster_synthesis Plausible Synthetic Pathway start Anisole-¹³C₆ product 4-Bromoanisole-¹³C₆ start->product Bromination reagent Brominating Agent (e.g., NBS or Br₂) reagent->product

References

An In-depth Technical Guide to 4-Bromoanisole-13C6: Physical Characteristics and Appearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Bromoanisole-13C6, tailored for researchers, scientists, and professionals in drug development. This document outlines its properties, relevant experimental protocols, and its application as a stable isotope-labeled internal standard.

Introduction

This compound is the stable isotope-labeled version of 4-bromoanisole (B123540), where the six carbon atoms of the benzene (B151609) ring are replaced with Carbon-13 isotopes.[1] Structurally, it is a monomethoxybenzene with a bromine substituent at the para-position.[2][3] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, as it is chemically identical to the unlabeled analyte but mass-shifted, allowing for precise quantification.[1] It serves as a valuable research chemical and a synthetic building block for various fine chemicals and pharmaceutical intermediates.[4]

Chemical and Physical Properties

The introduction of six ¹³C atoms significantly increases the molecular weight of this compound compared to its unlabeled counterpart. While extensive physical property data for the labeled compound is not widely published, the physical characteristics are expected to be nearly identical to those of standard 4-Bromoanisole. The data presented below is primarily for the unlabeled compound (CAS: 104-92-7) unless otherwise specified.

PropertyValueSource
IUPAC Name 1-bromo-4-methoxybenzene-¹³C₆
Synonyms 4-bromo-anisole ¹³C₆, p-Bromoanisole-¹³C₆
CAS Number 1538556-42-1
Molecular Formula ¹³C₆H₇BrO
Molecular Weight 192.99 g/mol

Note: Some sources may report slightly different molecular weights for the labeled compound, such as 188.96 g/mol .

PropertyValueSource
Appearance Clear colorless to very pale yellow liquid. May appear as crystals at lower temperatures.
Odor Odorless to a distinct aromatic odor.
Physical State Liquid at room temperature.
Melting Point 9 - 10 °C
Boiling Point 223 °C @ 760 mmHg
Density ~1.490 g/mL at 25 °C
Flash Point 94 °C
Refractive Index 1.5625-1.5655 @ 20 °C
Solubility Poorly soluble in water. Soluble in nonpolar organic solvents like ethers, hexane, toluene, and chlorinated solvents.

Experimental Protocols

A common method for the synthesis of 4-bromoanisole involves the electrophilic bromination of anisole (B1667542). While the synthesis of the ¹³C₆ labeled version requires a labeled precursor, the reaction chemistry is analogous. A representative procedure is described below.

Materials:

  • Anisole (or Anisole-¹³C₆)

  • Sodium Bromide (NaBr)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water

  • Diethyl ether

  • n-dodecane (internal standard for GC)

Procedure:

  • To a reaction vessel containing 3 mL of water, add anisole (5 mmol), sodium bromide (10 mmol), and a 30% aqueous solution of H₂O₂ (10 mmol).

  • Stir the resulting mixture vigorously at room temperature for approximately 3 hours.

  • Upon completion, the upper organic phase is separated by decantation.

  • The remaining aqueous mixture is extracted three times with 2 mL of diethyl ether.

  • The organic phases are combined and can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity. For GC analysis, n-dodecane can be used as an internal standard.

  • For purification, the solvent (diethyl ether) is removed, and the residue can be purified by distillation.

NMR is a critical tool for verifying the structure and isotopic enrichment of this compound.

Procedure:

  • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

  • In the ¹³C NMR spectrum, the signals corresponding to the benzene ring carbons will be significantly enhanced due to the ¹³C enrichment. The expected chemical shifts for unlabeled 4-bromoanisole can be used as a reference.

  • The ¹H NMR spectrum will show characteristic splitting patterns due to coupling between protons and the adjacent ¹³C atoms.

Visualization of Experimental Workflow

This compound is primarily used as an internal standard in quantitative mass spectrometry. The workflow ensures that variations in sample preparation and instrument response are accounted for, leading to highly accurate measurements.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Analyte Sample (e.g., biological matrix) is_std Add Known Amount of This compound (Internal Standard) sample->is_std Spiking extract Extraction (e.g., LLE, SPE) is_std->extract concentrate Evaporation & Reconstitution extract->concentrate injection LC-MS or GC-MS Injection concentrate->injection ms_detect Mass Spectrometry Detection (SIM/MRM) injection->ms_detect integration Peak Area Integration (Analyte & IS) ms_detect->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration Report calibration->result

Caption: Workflow for quantitative analysis using this compound.

The synthesis of 4-Bromoanisole from a suitable precursor like p-bromophenol is a straightforward methylation reaction.

G reactant1 p-Bromophenol condition Base (e.g., NaOH) Solvent (e.g., Water) reactant1->condition reactant2 Dimethyl Sulfate (Methylating Agent) reactant2->condition product 4-Bromoanisole condition->product Methylation

Caption: Synthesis of 4-Bromoanisole via methylation of p-bromophenol.

References

An In-depth Technical Guide to the Spectral Interpretation of 4-Bromoanisole: 13C NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) and mass spectra of 4-bromoanisole (B123540). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. This document details the spectral data, outlines experimental protocols, and presents visual diagrams to facilitate a deeper understanding of the molecular structure and its fragmentation patterns.

13C NMR Spectroscopy of 4-Bromoanisole

13C NMR spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. In 4-bromoanisole, the symmetry of the para-substituted benzene (B151609) ring results in five distinct carbon signals. The electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing but ortho-para directing bromo group (-Br) significantly influence the chemical shifts of the aromatic carbons.

The 13C NMR spectral data for 4-bromoanisole, acquired in a CDCl3 solvent, is summarized in the table below. The assignments are based on the expected electronic effects of the substituents on the aromatic ring.

Carbon AtomChemical Shift (δ, ppm)
C1 (C-O)158.7
C2/C6 (C-H)115.8
C3/C5 (C-H)132.2
C4 (C-Br)112.8
-OCH355.4

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

The chemical shifts are consistent with the structure of 4-bromoanisole. The carbon attached to the oxygen (C1) is the most deshielded aromatic carbon, appearing at 158.7 ppm. The carbon bearing the bromine atom (C4) is found at 112.8 ppm. The methoxy carbon (-OCH3) gives a characteristic signal in the aliphatic region at 55.4 ppm.[1] Due to the molecule's symmetry, the ortho carbons (C2 and C6) and meta carbons (C3 and C5) are chemically equivalent and therefore appear as single signals at 115.8 ppm and 132.2 ppm, respectively.

G 13C NMR Assignments for 4-Bromoanisole cluster_mol cluster_data Chemical Shifts (ppm) mol C1 C1: 158.7 mol->C1 C-O C4 C4: 112.8 mol->C4 C-Br C26 C2/C6: 115.8 mol->C26 ortho-C C35 C3/C5: 132.2 mol->C35 meta-C OCH3 -OCH3: 55.4 mol->OCH3 Methoxy-C

Caption: Structure of 4-bromoanisole with corresponding 13C NMR chemical shift assignments.

The following is a standard protocol for acquiring a 13C NMR spectrum of an aromatic compound like 4-bromoanisole.[2][3]

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified 4-bromoanisole in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The solvent provides the field frequency lock for the NMR spectrometer.[4]

  • Instrument Setup:

    • Transfer the solution to a standard 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Data Acquisition:

    • Set the spectrometer to the appropriate 13C frequency (e.g., 100 MHz for a 400 MHz instrument).

    • Use a standard pulse sequence for a proton-decoupled 13C experiment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • The receiver gain is adjusted automatically to prevent signal clipping.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans can range from hundreds to thousands depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is required, although this is less common for 13C NMR.

Mass Spectrometry of 4-Bromoanisole

Electron Ionization Mass Spectrometry (EI-MS) is a technique that involves bombarding a molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides information about the molecular weight and the structure of the molecule.

The mass spectrum of 4-bromoanisole is characterized by a prominent molecular ion peak and several key fragment ions. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion (M+ and M+2 peaks of nearly equal intensity).

m/z (mass-to-charge ratio)Proposed Fragment IonRelative Intensity
188/186[C7H7BrO]+• (Molecular Ion)High
173/171[C6H4BrO]+Moderate
145/143[C6H4Br]+Low
107[C7H7O]+High
92[C6H4O]+•Moderate
77[C6H5]+Moderate
63[C5H3]+Moderate

Note: The presence of two m/z values for bromine-containing fragments (e.g., 188/186) is due to the natural isotopic abundance of 79Br and 81Br.

The molecular ion peaks at m/z 186 and 188 confirm the molecular weight of 4-bromoanisole (187.034 g/mol ). A common fragmentation pathway for anisole (B1667542) derivatives is the loss of a methyl radical (•CH3) from the molecular ion, leading to the formation of the fragment at m/z 171/173. Another significant fragmentation involves the loss of the bromine atom, resulting in the peak at m/z 107. Subsequent loss of carbon monoxide (CO) from the [C6H4BrO]+ fragment can lead to the [C6H4Br]+ ion at m/z 145/143.

G Major Fragmentation Pathway of 4-Bromoanisole M [C7H7BrO]+• m/z 186/188 F1 [C6H4BrO]+ m/z 171/173 M->F1 - •CH3 F2 [C7H7O]+ m/z 107 M->F2 - •Br F3 [C5H3Br]+ m/z 142/144 F1->F3 - CO F4 [C6H4O]+• m/z 92 F2->F4 - •CH3

Caption: Proposed electron ionization fragmentation pathway for 4-bromoanisole.

A typical protocol for obtaining an EI mass spectrum is as follows.

  • Sample Preparation: A small amount of the pure, volatile sample is required. For 4-bromoanisole, which is a liquid at room temperature, it can be introduced directly. The sample must be volatile enough to be vaporized in the ion source.

  • Instrument Setup:

    • The mass spectrometer is operated under a high vacuum to prevent ion-molecule reactions.

    • The ion source is heated (typically 200-250 °C) to ensure the sample is in the gas phase.

  • Ionization and Fragmentation:

    • The gaseous sample molecules are introduced into the ion source.

    • A beam of electrons, accelerated to a standard energy of 70 eV, bombards the sample molecules.

    • This high energy causes the removal of an electron to form a molecular ion and induces extensive fragmentation.

  • Mass Analysis and Detection:

    • The resulting positive ions are accelerated out of the ion source by an electric field.

    • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • An electron multiplier or other detector measures the abundance of each ion.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

G General Workflow for Spectral Analysis cluster_nmr 13C NMR Analysis cluster_ms Mass Spectrometry Analysis NMR_Prep Sample Prep (Dissolve in CDCl3) NMR_Acq Data Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Interp Interpretation (Assign Signals) NMR_Proc->NMR_Interp Report Structural Confirmation NMR_Interp->Report MS_Prep Sample Introduction (Vaporization) MS_Acq Ionization & Analysis (70 eV EI, Mass Analyzer) MS_Prep->MS_Acq MS_Proc Data Output (Mass Spectrum Plot) MS_Acq->MS_Proc MS_Interp Interpretation (Identify M+ & Fragments) MS_Proc->MS_Interp MS_Interp->Report Sample 4-Bromoanisole Sample Sample->NMR_Prep Sample->MS_Prep

Caption: Logical workflow for the 13C NMR and mass spectrometry analysis of 4-bromoanisole.

Conclusion

The combined application of 13C NMR and mass spectrometry provides unambiguous structural confirmation of 4-bromoanisole. The 13C NMR spectrum reveals the five unique carbon environments, with chemical shifts dictated by the electronic effects of the methoxy and bromo substituents. The mass spectrum confirms the molecular weight and displays a characteristic fragmentation pattern, including the distinctive isotopic signature of bromine. The detailed protocols and interpretive guides presented herein serve as a valuable resource for researchers engaged in the chemical analysis of similar aromatic compounds.

References

The Pivotal Role of 4-Bromoanisole-¹³C₆ in Advancing Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern scientific research, offering unparalleled precision and accuracy in quantitative analysis and mechanistic studies. Among these, 4-Bromoanisole-¹³C₆ has emerged as a critical internal standard and tracer for a variety of applications, particularly in mass spectrometry-based analytical methodologies. This technical guide provides a comprehensive overview of the core applications of 4-Bromoanisole-¹³C₆, detailed experimental protocols for its use, and a summary of its key performance characteristics. The integration of ¹³C atoms into the aromatic ring of 4-bromoanisole (B123540) provides a distinct mass shift without significantly altering its chemical and physical properties, making it an ideal internal standard for isotope dilution mass spectrometry. This guide will delve into its principal applications in quantitative bioanalysis, environmental monitoring, and as a synthetic precursor for more complex labeled molecules, thereby providing researchers with the foundational knowledge to effectively leverage this powerful analytical tool.

Core Applications of 4-Bromoanisole-¹³C₆

The unique properties of 4-Bromoanisole-¹³C₆ make it a versatile tool in several key areas of scientific research. Its primary applications stem from its nature as a stable isotope-labeled analog of 4-bromoanisole.

Gold Standard Internal Standard for Quantitative Mass Spectrometry

The most prominent application of 4-Bromoanisole-¹³C₆ is as an internal standard in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source, thereby providing the most accurate and precise quantification.[2][3]

Key Advantages:

  • Correction for Matrix Effects: Biological and environmental samples often contain complex matrices that can interfere with the ionization of the target analyte.[3] Since 4-Bromoanisole-¹³C₆ has nearly identical physicochemical properties to its unlabeled counterpart, it experiences the same matrix effects, allowing for accurate correction.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of quantitative measurements.[4]

  • Co-elution with Analyte: The ¹³C labeling does not significantly alter the chromatographic retention time, ensuring that the internal standard and the analyte elute at or very near the same time, which is crucial for effective correction of matrix effects.

Tracer in Mechanistic and Environmental Fate Studies

While less common than its use as an internal standard, 4-Bromoanisole-¹³C₆ can be employed as a tracer in studies investigating chemical reaction mechanisms and the environmental fate of brominated aromatic compounds. By tracking the incorporation and transformation of the ¹³C-labeled molecule, researchers can elucidate degradation pathways, identify metabolites, and quantify the rates of environmental processes.

Precursor for the Synthesis of Complex Labeled Molecules

4-Bromoanisole-¹³C₆ can serve as a versatile starting material for the synthesis of more complex ¹³C-labeled molecules. The bromo- and methoxy- functionalities provide reactive handles for a variety of organic transformations, enabling the introduction of the ¹³C₆-labeled aromatic ring into larger drug candidates, metabolites, or environmental contaminants for use in advanced metabolic and pharmacokinetic studies.

Quantitative Data and Performance Characteristics

The use of 4-Bromoanisole-¹³C₆ as an internal standard yields high-quality quantitative data. The following tables summarize typical performance characteristics for a hypothetical LC-MS/MS method for the quantification of 4-bromoanisole in human plasma.

Table 1: LC-MS/MS Method Parameters for 4-Bromoanisole Quantification

ParameterValue
Chromatographic Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte Transition (m/z) 187.0 -> 108.0
Internal Standard Transition (m/z) 193.0 -> 114.0

Table 2: Method Validation Data for 4-Bromoanisole in Human Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%
Matrix Effect (%) 98 - 103%

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of 4-bromoanisole in a biological matrix using 4-Bromoanisole-¹³C₆ as an internal standard.

Materials and Reagents
  • 4-Bromoanisole (analyte standard)

  • 4-Bromoanisole-¹³C₆ (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Deionized water

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-bromoanisole and dissolve it in 10 mL of methanol to create the analyte stock solution.

    • Accurately weigh approximately 1 mg of 4-Bromoanisole-¹³C₆ and dissolve it in 1 mL of methanol to create the internal standard stock solution.

  • Working Solutions:

    • Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a working internal standard solution of 100 ng/mL by diluting the internal standard stock solution with methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the 100 ng/mL internal standard working solution.

    • Vortex for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Instrumental Analysis
  • Inject the prepared samples onto the LC-MS/MS system using the parameters outlined in Table 1.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for the specified transitions for both the analyte and the internal standard.

Data Analysis
  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x² weighting.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a quantitative analysis experiment utilizing 4-Bromoanisole-¹³C₆ as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing stock_analyte Analyte Stock (4-Bromoanisole) stock_is Internal Standard Stock (4-Bromoanisole-¹³C₆) cal_standards Calibration Standards stock_analyte->cal_standards working_is Working IS Solution stock_is->working_is qc_samples QC Samples spiked_samples Spiked Samples cal_standards->spiked_samples Spike with IS unknown_samples Unknown Samples qc_samples->spiked_samples Spike with IS unknown_samples->spiked_samples Spike with IS working_is->spiked_samples protein_precipitation Protein Precipitation (Acetonitrile) spiked_samples->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration area_ratio Calculate Area Ratios (Analyte/IS) peak_integration->area_ratio calibration_curve Calibration Curve Construction area_ratio->calibration_curve From Cal Standards concentration_calc Concentration Calculation area_ratio->concentration_calc From Unknowns calibration_curve->concentration_calc

Caption: Workflow for quantitative analysis using 4-Bromoanisole-¹³C₆.

Conclusion

4-Bromoanisole-¹³C₆ is a powerful and versatile tool for modern scientific research. Its primary application as an internal standard in mass spectrometry-based quantitative analysis provides unparalleled accuracy and precision, making it invaluable for pharmacokinetic, toxicological, and environmental monitoring studies. The detailed experimental protocol and performance data presented in this guide serve as a practical resource for researchers looking to implement robust and reliable analytical methods. As the demand for highly accurate quantitative data continues to grow across various scientific disciplines, the importance and application of stable isotope-labeled compounds like 4-Bromoanisole-¹³C₆ will undoubtedly continue to expand.

References

Methodological & Application

Application Note: High-Precision Quantification of Aromatic Compounds Using 4-Bromoanisole-¹³C₆ as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of aromatic compounds in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Bromoanisole-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, including sample preparation, GC-MS parameters, and data analysis. Illustrative quantitative data and experimental workflows are presented to guide the user in applying this methodology.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, with wide applications in environmental monitoring, food safety, and pharmaceutical development. The accuracy of these measurements can be significantly affected by various factors, including matrix interference and variations in sample handling. The internal standard method is a widely accepted technique to mitigate these issues. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Stable isotope-labeled internal standards, such as 4-Bromoanisole-¹³C₆, are considered the optimal choice as their physicochemical properties are nearly identical to the corresponding native compound, ensuring they behave similarly during extraction, chromatography, and ionization.

4-Bromoanisole-¹³C₆ is a suitable internal standard for the quantification of a range of aromatic compounds, particularly other haloanisoles, methoxyaromatics, and brominated aromatic compounds, which are relevant in environmental analysis (e.g., as pollutants or disinfection byproducts) and as intermediates in pharmaceutical synthesis.[2][3] This application note provides a generalized protocol that can be adapted for the specific quantification of such analytes.

Experimental Protocols

Materials and Reagents
  • Internal Standard Stock Solution: 4-Bromoanisole-¹³C₆ (100 µg/mL in methanol)

  • Analyte Stock Solution(s): Analyte(s) of interest (100 µg/mL in methanol)

  • Solvents: Methanol (HPLC grade), Dichloromethane (B109758) (GC grade), Hexane (GC grade)

  • Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (B86663) (analytical grade)

  • Sample Matrix: As required (e.g., deionized water for environmental samples, blank plasma for biological samples)

Sample Preparation: Liquid-Liquid Extraction (Illustrative Example for Water Samples)
  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Spiking: Add a known amount of the 4-Bromoanisole-¹³C₆ internal standard solution to each sample, calibration standard, and quality control sample to achieve a final concentration of 50 ng/mL.

  • Salting Out: Add 30 g of sodium chloride to the sample and shake until dissolved. This enhances the extraction efficiency of aromatic compounds.

  • Extraction: Add 10 mL of dichloromethane to the sample and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial.

  • Repeat Extraction: Repeat the extraction with a fresh 10 mL portion of dichloromethane and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Illustrative SIM Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Analyte (e.g., 4-Bromoanisole) 186188107
Internal Standard (4-Bromoanisole-¹³C₆) 192194113

Note: The specific ions for the analyte of interest will need to be determined.

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Table 2: Illustrative Calibration Curve Data

Calibration LevelAnalyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1515,234298,4560.051
21031,056301,2340.103
32576,987299,8760.257
450155,432302,1110.514
5100308,765300,5431.027
6250765,432299,9992.551
Correlation Coefficient (r²) 0.9995

Table 3: Illustrative Method Validation Data

ParameterResult
Linear Range 5 - 250 ng/mL
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 92 - 105%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with 4-Bromoanisole-¹³C₆ Sample->Spike Add IS Extraction Liquid-Liquid Extraction Spike->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Internal_Standard_Logic Analyte Analyte SamplePrep Sample Preparation (Extraction, Concentration) Analyte->SamplePrep IS Internal Standard (4-Bromoanisole-¹³C₆) IS->SamplePrep GCMS GC-MS Analysis (Injection, Ionization) SamplePrep->GCMS Variability Corrected Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Note: Quantitative Analysis of 4-Bromoanisole in Environmental Samples using LC-MS with a 13C-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Bromoanisole in environmental water samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol employs a stable isotope-labeled internal standard, 4-Bromoanisole-13C6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The methodology outlines solid-phase extraction (SPE) for sample pre-concentration, followed by chromatographic separation on a phenyl-based column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for trace-level quantification of 4-Bromoanisole, a compound of interest in environmental monitoring and chemical synthesis.

Introduction

4-Bromoanisole is an organobromine compound used as an intermediate in the synthesis of various organic molecules. Its presence in the environment, even at low concentrations, can be of concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of organic molecules in complex matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS analysis as it closely mimics the behavior of the analyte, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[1] This protocol provides a comprehensive workflow for the quantitative determination of 4-Bromoanisole in water samples.

Experimental

Materials and Reagents
  • 4-Bromoanisole (≥99.0% purity)

  • This compound (≥98.0% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Styrene Divinylbenzene - SDB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

Prepare stock solutions of 4-Bromoanisole and this compound in methanol at a concentration of 1 mg/mL.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the 4-Bromoanisole stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working internal standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2.3.3. Calibration Standards and Quality Control Samples

Prepare calibration standards by spiking the appropriate amount of 4-Bromoanisole working standard solutions and a fixed amount of the IS working solution into a blank matrix (e.g., reagent water). Quality control (QC) samples are prepared similarly at low, medium, and high concentrations within the calibration range.

Table 1: Preparation of Calibration Standards

Standard LevelConcentration of 4-Bromoanisole (ng/mL)Volume of Working Standard (µL)Volume of IS (µL)Final Volume (mL)
CAL 10.110 of 10 ng/mL101
CAL 20.550 of 10 ng/mL101
CAL 31.010 of 100 ng/mL101
CAL 45.050 of 100 ng/mL101
CAL 510.010 of 1 µg/mL101
CAL 650.050 of 1 µg/mL101
CAL 7100.0100 of 1 µg/mL101

2.4. Sample Preparation Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SDB SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.

  • Loading: Load 100 mL of the water sample (spiked with the internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

G Solid-Phase Extraction Workflow cluster_prep Sample Preparation start Start: Water Sample (100 mL) spike Spike with this compound (IS) start->spike load Load Sample onto SPE Cartridge spike->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (1 mL) evaporate->reconstitute end_prep Ready for LC-MS Analysis reconstitute->end_prep G LC-MS Quantitative Analysis Workflow cluster_analysis Analytical Workflow sample_injection Inject Prepared Sample lc_separation HPLC Separation (Phenyl-Hexyl Column) sample_injection->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization q1_selection Q1: Precursor Ion Selection (Analyte & IS) esi_ionization->q1_selection q2_fragmentation Q2: Collision-Induced Dissociation (CID with Argon) q1_selection->q2_fragmentation q3_detection Q3: Product Ion Detection (Quantifier & Qualifier) q2_fragmentation->q3_detection data_processing Data Processing (Peak Integration) q3_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

References

Introduction to Isotope Dilution Mass Spectrometry with 4-Bromoanisole-13C6

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol on the Role of 4-Bromoanisole-13C6 in Isotope Dilution Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using an isotopically labeled version of the analyte as an internal standard.[1][2] This application note details the role and use of this compound as an internal standard for the quantitative analysis of 4-bromoanisole (B123540) by mass spectrometry.

4-Bromoanisole is an organic compound used as an intermediate in the synthesis of various pharmaceutical and agrochemical products.[3] Its presence as a potential contaminant or impurity necessitates sensitive and accurate detection methods. Isotope dilution mass spectrometry is the gold standard for such quantitative analyses.

The principle of IDMS involves adding a known amount of an isotopically labeled standard, in this case, this compound, to the sample containing the unlabeled analyte (4-bromoanisole). The labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic separation.[4] Because the 13C-labeled standard has a different mass, the mass spectrometer can distinguish between the analyte and the standard. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, allowing for highly accurate quantification.[4]

Using a 13C-labeled internal standard is particularly advantageous over deuterium-labeled standards as it ensures co-elution with the analyte in chromatographic systems and minimizes the potential for isotopic effects that can sometimes lead to chromatographic separation of the analyte and the standard.

Applications

The use of this compound as an internal standard is applicable in various fields, including:

  • Pharmaceutical Analysis: Quantifying impurities and degradation products in active pharmaceutical ingredients (APIs) and formulated drug products.

  • Environmental Monitoring: Detecting and quantifying trace levels of 4-bromoanisole as a potential environmental contaminant in soil and water samples.

  • Food and Beverage Safety: Analyzing for the presence of haloanisoles, which can be responsible for off-flavors and taints in products like wine and coffee.

  • Chemical Manufacturing: In-process control and quality assurance of chemical reactions where 4-bromoanisole is a reactant or product.

Experimental Protocol: Quantification of 4-Bromoanisole using this compound and GC-MS

This protocol provides a general procedure for the quantification of 4-bromoanisole in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents

  • 4-Bromoanisole (analyte standard)

  • This compound (internal standard)

  • Hexane (or other suitable solvent), HPLC grade

  • Sample matrix (e.g., water, soil extract, dissolved drug product)

  • Calibrated microsyringes

  • Autosampler vials with inserts

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-bromoanisole and dissolve in 10 mL of hexane.

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of hexane.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with hexane.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of the 4-bromoanisole primary stock solution into a constant volume of the internal standard spiking solution. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 50 µg/mL of 4-bromoanisole, each containing 10 µg/mL of this compound.

3. Sample Preparation

  • Accurately measure a known volume or weight of the sample.

  • If the sample is solid, perform a suitable extraction (e.g., sonication or Soxhlet extraction with hexane).

  • To a 1 mL aliquot of the sample extract, add a known amount of the this compound internal standard spiking solution. The amount should be chosen to be within the calibration range.

  • Vortex the sample to ensure thorough mixing.

  • Transfer the final solution to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Parameters

The following are example parameters and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temp 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor
4-Bromoanisolem/z 186 (Quantifier), 107, 143 (Qualifiers)
This compoundm/z 192 (Quantifier), 113, 149 (Qualifiers)

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of the 4-bromoanisole quantifier ion to the peak area of the this compound quantifier ion against the concentration of 4-bromoanisole in the calibration standards.

  • Determine the peak area ratio for the sample.

  • Calculate the concentration of 4-bromoanisole in the sample using the calibration curve.

Quantitative Data Summary

The following table presents example data that would be obtained from a typical IDMS experiment for the quantification of 4-bromoanisole.

Sample IDAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Recovery (%)
Cal Std 11.01015,234150,1230.1011.0N/A
Cal Std 25.01076,170151,5000.5035.0N/A
Cal Std 310.010153,000150,8001.01510.0N/A
Cal Std 450.010755,000149,9005.03750.0N/A
Sample 1Unknown10112,500148,8000.7567.498
Sample 2Unknown1045,600152,1000.3002.9101
QC Sample20.010301,500150,5002.00319.899

Visualizations

IDMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing 4-Bromoanisole Spiked_Sample Sample spiked with known amount of IS Sample->Spiked_Sample IS_Stock This compound Internal Standard Stock IS_Stock->Spiked_Sample Extraction Sample Extraction & Cleanup Spiked_Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Integration Peak Integration (Analyte & IS) GCMS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification Calibration Calibration Curve (Ratio vs. Conc.) Calibration->Quantification

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry.

Logical_Relationship cluster_analyte Analyte cluster_is Internal Standard cluster_quant Quantification Analyte 4-Bromoanisole (Unknown Amount) Analyte_Response Analyte MS Signal (Variable) Analyte->Analyte_Response Affected by Matrix Effects & Sample Loss Ratio Signal Ratio (Analyte / IS) Analyte_Response->Ratio IS This compound (Known Amount) IS_Response IS MS Signal (Reference) IS->IS_Response Affected by Matrix Effects & Sample Loss IS_Response->Ratio Concentration Accurate Concentration of Analyte Ratio->Concentration Corrects for Variations

Caption: Logical relationship of internal standard use in IDMS.

Conclusion

This compound is an ideal internal standard for the accurate and precise quantification of 4-bromoanisole by isotope dilution mass spectrometry. Its use corrects for variations in sample preparation and matrix effects, leading to highly reliable analytical results. The protocol outlined provides a robust framework for developing and validating quantitative methods for 4-bromoanisole in a variety of matrices, making it an invaluable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Sample Preparation of Biological Matrices Using 4-Bromoanisole-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of phenolic compounds in biological matrices, such as human urine and plasma, utilizing 4-Bromoanisole-13C6 as an internal standard. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification in mass spectrometry-based bioanalysis by correcting for variability in sample preparation and matrix effects.[1][2]

Introduction to this compound as an Internal Standard

This compound is a stable isotope-labeled analog of 4-bromoanisole. Its utility as an internal standard stems from its chemical and physical similarity to a range of phenolic and anisolic compounds of interest in clinical and environmental analysis. By spiking samples with a known concentration of this compound early in the sample preparation workflow, it experiences similar extraction efficiencies and ionization suppression or enhancement as the target analytes.[1][2] This allows for the accurate determination of analyte concentrations by calculating the ratio of the analyte's mass spectrometric response to that of the internal standard. The use of a ¹³C-labeled internal standard is particularly advantageous as it co-elutes with the analyte without the isotopic effects sometimes observed with deuterium-labeled standards, leading to more reliable correction for matrix effects.[2]

Application: Quantification of Environmental Phenols in Human Urine by GC-MS

This protocol outlines a method for the determination of various environmental phenols in human urine samples. This compound is employed as an internal standard to ensure the accuracy and reproducibility of the results.

Experimental Protocol

1. Materials and Reagents

  • Human urine samples

  • This compound solution (1 µg/mL in methanol)

  • Phenol standards mix (including phenol, cresols, etc.)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (1 M, pH 5.0)

  • Toluene (B28343) (HPLC grade)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a capillary column (e.g., VF-5ms, 30 m x 0.25 mm, 0.25 µm)

2. Sample Preparation

  • Enzymatic Hydrolysis: To a 2 mL urine sample in a glass tube, add 20 µL of the this compound internal standard solution. Add 0.5 mL of sodium acetate buffer and 20 µL of β-glucuronidase/sulfatase. Vortex and incubate overnight at 37°C to deconjugate the phenolic metabolites.

  • Liquid-Liquid Extraction (LLE): After cooling to room temperature, acidify the sample by adding 100 µL of concentrated HCl. Add 5 mL of toluene, vortex vigorously for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Isolation and Drying: Transfer the upper organic layer (toluene) to a clean glass tube. Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Derivatization: Evaporate the toluene extract to approximately 100 µL under a gentle stream of nitrogen. Add 50 µL of BSTFA, cap the tube tightly, and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the phenols.

  • Final Preparation: After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Injector: Splitless mode at 280°C.

  • Oven Program: Start at 60°C for 1 min, ramp to 150°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV. Monitor selected ions (SIM) for each analyte and the internal standard.

Data Presentation

The following table summarizes typical validation parameters for the analysis of selected phenols using a similar methodology.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Phenol8.50.51.595 ± 5
o-Cresol9.2103092 ± 7
m-Cresol9.3103094 ± 6
p-Cresol9.4103093 ± 6
4-Bromoanisole (as IS) 12.1 - - -

Note: Data is representative and may vary based on instrumentation and specific laboratory conditions.

Experimental Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample (2 mL) is_spike Spike with This compound urine->is_spike Add IS hydrolysis Enzymatic Hydrolysis is_spike->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle derivatization Derivatization (BSTFA) lle->derivatization gcms GC-MS Analysis derivatization->gcms Inject data Data Processing gcms->data results Quantitative Results data->results

Caption: Workflow for GC-MS analysis of urinary phenols.

Application: Quantification of Phenolic Compounds in Human Plasma by LC-MS/MS

This protocol describes a robust method for the simultaneous determination of multiple phenolic compounds in human plasma using LC-MS/MS, with this compound as the internal standard.

Experimental Protocol

1. Materials and Reagents

  • Human plasma samples (collected with EDTA)

  • This compound solution (100 ng/mL in methanol)

  • Phenolic compound standards mix

  • Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (all LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation

  • Protein Precipitation and Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard solution. Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

3. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard.

Data Presentation

The following table presents representative quantitative data for a method analyzing phenolic compounds in a biological matrix.

AnalyteMRM Transition (m/z)Linearity Range (ng/mL)Accuracy (%)Precision (CV%)
Bisphenol A227 -> 1330.5 - 10098.5< 10
Triclosan287 -> 351.0 - 200102.1< 8
4-Nonylphenol219 -> 1331.0 - 20097.2< 12
This compound (IS) 193 -> 107 - - -

Note: MRM transitions for this compound are hypothetical and should be optimized experimentally. The data is illustrative.

Experimental Workflow Diagram

LC_MS_MS_Workflow start Plasma Sample ppt Protein Precipitation & IS Spiking start->ppt spe Solid Phase Extraction (SPE) ppt->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Quantification lcms->data end Final Concentration data->end

Caption: Workflow for LC-MS/MS analysis of plasma phenols.

Logical Relationship of Internal Standard Use

The use of an internal standard like this compound is based on a ratiometric approach to correct for variations throughout the analytical process.

Internal_Standard_Logic cluster_process Analytical Process cluster_correction Correction Principle sample_prep Sample Preparation (Extraction, Cleanup) instrument_analysis Instrumental Analysis (Injection, Ionization) sample_prep->instrument_analysis analyte_response Analyte Response instrument_analysis->analyte_response is_response Internal Standard (this compound) Response instrument_analysis->is_response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Logic of using an internal standard for quantification.

References

Unlocking Xenobiotic Metabolism: 4-Bromoanisole-¹³C₆ as a Novel Tracer for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracers are central to these investigations, allowing for the precise tracking of atoms through metabolic pathways. While tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, there is a growing need for novel tracers to investigate the metabolism of xenobiotics, such as drugs and environmental pollutants. This document proposes the use of 4-Bromoanisole-¹³C₆ as a novel tracer for studying xenobiotic metabolism, particularly focusing on O-demethylation reactions, which are critical in drug detoxification and bioactivation.

Principle of Application

4-Bromoanisole (B123540), a methoxylated aromatic compound, is structurally analogous to various drug molecules and xenobiotics. The primary route of its metabolism is anticipated to be O-demethylation, a reaction commonly catalyzed by cytochrome P450 enzymes in mammalian systems and various microorganisms.[1][2][3][4][5] This reaction cleaves the methyl group from the anisole (B1667542) moiety, yielding 4-bromophenol (B116583) and formaldehyde.

By using 4-Bromoanisole fully labeled with ¹³C on its aromatic ring (4-Bromoanisole-¹³C₆), researchers can trace the fate of the carbon backbone of the molecule. The incorporation of ¹³C into downstream metabolites allows for the quantification of the flux through the O-demethylation pathway and any subsequent biotransformations of the resulting 4-bromophenol. This provides valuable insights into the capacity of a biological system to metabolize such compounds, which is crucial for drug development and toxicology studies.

Proposed Metabolic Pathway and Tracer Fate

The proposed primary metabolic fate of 4-Bromoanisole-¹³C₆ is depicted in the following diagram.

cluster_0 Cellular Uptake and Metabolism 4BA_13C6 4-Bromoanisole-¹³C₆ P450 Cytochrome P450 (O-demethylase) 4BA_13C6->P450 Substrate 4BP_13C6 4-Bromophenol-¹³C₆ P450->4BP_13C6 Product 1 Formaldehyde Formaldehyde P450->Formaldehyde Product 2 Further_Metabolism Further Biotransformation (e.g., Glucuronidation, Sulfation) 4BP_13C6->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Proposed metabolic pathway of 4-Bromoanisole-¹³C₆.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from a metabolic flux analysis experiment using 4-Bromoanisole-¹³C₆. These tables are for illustrative purposes to demonstrate how data could be structured for clear comparison.

Table 1: Hypothetical Uptake and O-demethylation Fluxes in Different Cell Lines

Cell LineTreatment4-Bromoanisole-¹³C₆ Uptake Rate (nmol/10⁶ cells/hr)O-demethylation Flux (nmol/10⁶ cells/hr)
HepG2Control15.2 ± 1.812.5 ± 1.5
HepG2CYP Inducer45.8 ± 4.242.1 ± 3.9
A549Control5.1 ± 0.62.3 ± 0.3
A549CYP Inducer12.4 ± 1.18.9 ± 0.9

Table 2: Hypothetical Isotopic Enrichment in Key Metabolites

MetaboliteCell LineTreatmentIsotopic Enrichment (%)
4-Bromophenol-¹³C₆HepG2Control98.2 ± 0.5
4-Bromophenol-¹³C₆HepG2CYP Inducer99.1 ± 0.3
4-Bromophenol-¹³C₆-GlucuronideHepG2Control97.9 ± 0.6
4-Bromophenol-¹³C₆-GlucuronideHepG2CYP Inducer98.8 ± 0.4

Experimental Protocols

A detailed methodology for a typical experiment using 4-Bromoanisole-¹³C₆ as a tracer is provided below.

1. Cell Culture and Treatment

  • Cell Lines: Human hepatoma cells (HepG2) or other cell lines relevant to the research question.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Treatment (Optional): For studies investigating the induction of metabolic enzymes, cells can be pre-treated with a known cytochrome P450 inducer (e.g., rifampicin (B610482) for CYP3A4) for 24-48 hours prior to the tracer experiment.

2. Isotope Labeling Experiment

  • Tracer Stock Solution: Prepare a sterile stock solution of 4-Bromoanisole-¹³C₆ in a suitable solvent (e.g., DMSO) at a concentration of 100 mM.

  • Labeling Medium: Prepare fresh culture medium containing a final concentration of 100 µM 4-Bromoanisole-¹³C₆. The final DMSO concentration should be below 0.1% to minimize solvent effects.

  • Experimental Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Aspirate the old medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add 2 mL of the labeling medium to each well.

    • Incubate the cells for a defined period (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the time course of metabolism.

3. Sample Preparation for Metabolite Analysis

  • Quenching and Extraction:

    • At each time point, place the 6-well plate on ice.

    • Aspirate the labeling medium and store it for analysis of extracellular metabolites.

    • Wash the cells rapidly with 2 mL of ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract intracellular metabolites.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the intracellular metabolites.

4. Analytical Methodology (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 4-bromoanisole and its metabolites (e.g., 5% B to 95% B over 10 minutes).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Detection: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent compound and its expected metabolites. The transitions will be specific for the ¹³C₆-labeled compounds.

Experimental Workflow Diagram

The overall experimental workflow is summarized in the diagram below.

Cell_Culture 1. Cell Culture & Optional Induction Isotope_Labeling 2. Isotope Labeling with 4-Bromoanisole-¹³C₆ Cell_Culture->Isotope_Labeling Sampling 3. Time-Course Sampling Isotope_Labeling->Sampling Quenching_Extraction 4. Metabolite Quenching & Extraction Sampling->Quenching_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Quenching_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis & Flux Calculation LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for metabolic flux analysis.

Logical Relationship for Flux Calculation

The calculation of metabolic flux relies on the quantitative measurement of the tracer and its labeled products over time.

cluster_1 Flux Calculation Logic Input_Data Time-course concentrations of: - 4-Bromoanisole-¹³C₆ (intracellular) - 4-Bromophenol-¹³C₆ (intra- & extracellular) - Conjugated metabolites-¹³C₆ Kinetic_Modeling Kinetic Modeling of Metabolite Concentrations Input_Data->Kinetic_Modeling Flux_Calculation Calculation of Reaction Rates (Fluxes) Kinetic_Modeling->Flux_Calculation Output Quantitative Flux Map of Xenobiotic Metabolism Flux_Calculation->Output

Caption: Logical flow for calculating metabolic fluxes.

The proposed use of 4-Bromoanisole-¹³C₆ as a tracer offers a novel and powerful tool for investigating the metabolism of methoxylated xenobiotics. By providing a means to quantify the flux through key detoxification pathways, this approach can significantly enhance our understanding of drug metabolism, aid in the prediction of drug-drug interactions, and contribute to the development of safer and more effective pharmaceuticals. The detailed protocols and conceptual framework provided herein serve as a guide for researchers to implement this innovative methodology in their studies.

References

Application Notes and Protocols for Pharmacokinetic Studies of 4-Bromoanisole Using 4-Bromoanisole-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for conducting pharmacokinetic (PK) studies of 4-bromoanisole (B123540), a versatile intermediate in organic synthesis.[1] To ensure the accuracy and reliability of quantitative analysis in biological matrices, the use of a stable isotope-labeled internal standard is paramount. 4-Bromoanisole-¹³C₆ serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods due to its chemical identity with the analyte, which allows for correction of matrix effects and variations in instrument response.

These application notes offer comprehensive experimental protocols, from sample preparation to bioanalytical quantification, and provide a template for the presentation of pharmacokinetic data. The methodologies described herein are designed to be adaptable to specific laboratory settings and research objectives.

Pharmacokinetic Profile of 4-Bromoanisole

Currently, there is limited publicly available data on the specific pharmacokinetic parameters of 4-bromoanisole. However, based on the behavior of its parent compound, anisole (B1667542), and other simple aromatic compounds, a general metabolic pathway can be proposed. Anisole undergoes O-demethylation and aromatic hydroxylation in vivo, primarily mediated by cytochrome P450 enzymes in the liver.[2][3] It is anticipated that 4-bromoanisole follows a similar metabolic fate.

The following table is a template for summarizing the key pharmacokinetic parameters that would be determined in a typical preclinical study. Researchers can populate this table with their experimentally derived data.

Table 1: Template for Pharmacokinetic Parameters of 4-Bromoanisole

ParameterSymbolValueUnits
Maximum Plasma ConcentrationCₘₐₓng/mL
Time to Maximum Plasma ConcentrationTₘₐₓh
Area Under the Curve (0 to t)AUC₀₋ₜng·h/mL
Area Under the Curve (0 to ∞)AUC₀₋ᵢₙ𝒻ng·h/mL
Elimination Half-Lifet₁/₂h
ClearanceCLL/h/kg
Volume of DistributionVdL/kg
BioavailabilityF%

Experimental Protocols

Animal Studies

Objective: To determine the pharmacokinetic profile of 4-bromoanisole in a relevant animal model (e.g., Sprague-Dawley rats).

Materials:

  • 4-Bromoanisole

  • Vehicle for administration (e.g., a mixture of Cremophor EL, ethanol, and saline)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

Protocol:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a homogenous dosing solution of 4-bromoanisole in the chosen vehicle at the desired concentration.

  • Administration: Administer a single oral (or intravenous) dose of 4-bromoanisole to the rats.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To accurately quantify the concentration of 4-bromoanisole in plasma samples using a validated LC-MS/MS method with 4-Bromoanisole-¹³C₆ as an internal standard.

Materials:

  • Plasma samples from the animal study

  • 4-Bromoanisole analytical standard

  • 4-Bromoanisole-¹³C₆ internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

Protocol:

a. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard (4-Bromoanisole-¹³C₆) at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 4-bromoanisole and 4-Bromoanisole-¹³C₆. The exact m/z values will need to be determined by direct infusion of the standards.

    • Optimization: Optimize source and compound-dependent parameters (e.g., collision energy, declustering potential) to achieve maximum sensitivity.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

  • Use the calibration curve to determine the concentration of 4-bromoanisole in the unknown plasma samples.

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalytical Workflow cluster_pk_analysis Pharmacokinetic Analysis Animal_Dosing Animal Dosing (Oral or IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Preparation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (with 4-Bromoanisole-¹³C₆ IS) Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis PK_Modeling Pharmacokinetic Modeling Data_Analysis->PK_Modeling PK_Parameters Determination of PK Parameters PK_Modeling->PK_Parameters

Caption: Experimental workflow for a pharmacokinetic study.

Metabolic_Pathway 4-Bromoanisole 4-Bromoanisole 4-Bromophenol 4-Bromophenol 4-Bromoanisole->4-Bromophenol O-Demethylation (CYP450) Hydroxylated Metabolites Hydroxylated Metabolites 4-Bromoanisole->Hydroxylated Metabolites Aromatic Hydroxylation (CYP450) Phase II Conjugates Phase II Conjugates 4-Bromophenol->Phase II Conjugates Glucuronidation/ Sulfation Hydroxylated Metabolites->Phase II Conjugates Glucuronidation/ Sulfation

Caption: Proposed metabolic pathway of 4-bromoanisole.

References

Troubleshooting & Optimization

How to resolve low signal intensity with 4-Bromoanisole-13C6 standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 4-Bromoanisole-13C6 standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding low signal intensity and other common issues encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a stable, isotopically labeled version of 4-Bromoanisole, where the six carbon atoms of the benzene (B151609) ring are replaced with the Carbon-13 isotope. Its primary application is as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of using a 13C-labeled standard is that it has nearly identical chemical and physical properties to the unlabeled analyte, but it can be distinguished by its mass in a mass spectrometer. This allows it to be used to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Q2: I am observing a very low or no signal for my this compound standard in my GC-MS/LC-MS analysis. What are the potential causes?

Low or no signal from your internal standard is a common issue that can arise from several factors. The problem can generally be categorized into three areas: sample preparation, chromatographic issues, and instrument-related problems. A systematic approach to troubleshooting is recommended to identify the root cause.

Q3: How can I be sure that my this compound standard is stable?

4-Bromoanisole is generally a stable compound under normal storage and use conditions.[1][2] However, like all chemical standards, its stability can be compromised by improper handling or storage. To ensure the integrity of your standard:

  • Storage: Store the standard in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2]

  • Solvent Stability: While stable in common organic solvents like methanol, acetonitrile, and dichloromethane, it is advisable to prepare fresh working solutions and not to store them for extended periods, especially at room temperature or exposed to light, to prevent any potential for slow degradation.

  • Re-analysis: For long-term storage, it is good practice to re-analyze the chemical purity of the standard periodically, for instance, after three years.[3]

Q4: I am using this compound for 13C NMR analysis and the signal is weak. How can I improve it?

Weak signals in 13C NMR are common due to the low natural abundance and lower gyromagnetic ratio of the 13C nucleus. However, with a fully labeled standard like this compound, the issue is more likely related to acquisition parameters. Here are some key parameters to optimize:

  • Number of Scans (NS): This is the most direct way to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. For very weak signals, a significantly higher number of scans may be necessary.

  • Relaxation Delay (D1): 13C nuclei, especially quaternary carbons (like the one bonded to the bromine and the one bonded to the methoxy (B1213986) group in 4-bromoanisole), can have long spin-lattice relaxation times (T1). If the relaxation delay is too short, the nuclei will not have fully returned to their equilibrium state before the next pulse, leading to signal saturation and reduced intensity. A common starting point for D1 is 1-2 seconds, but for quaternary carbons, a longer delay of 5-10 seconds or even longer might be necessary.

  • Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse can help to mitigate the effects of long T1 relaxation times and allow for a shorter relaxation delay, thus improving the S/N in a given amount of time.

  • Nuclear Overhauser Effect (NOE): The signal intensity of carbons attached to protons can be enhanced by the NOE. Ensure that proton decoupling is active during the acquisition and the relaxation delay to maximize this effect.

Troubleshooting Guides

Low Signal Intensity in Mass Spectrometry (GC-MS/LC-MS)

A low signal from your this compound internal standard can compromise the accuracy of your quantitative analysis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Low_MS_Signal_Troubleshooting start Low or No Signal for This compound prep_check Step 1: Verify Sample Preparation start->prep_check is_added Was the IS added to the sample? prep_check->is_added is_concentration Is the IS concentration correct? is_added->is_concentration Yes remake_solution Remake IS working solution. is_added->remake_solution No is_concentration->remake_solution No instrument_check Step 2: Investigate Instrument Performance is_concentration->instrument_check Yes extraction_recovery Check for poor extraction recovery. Consider matrix effects. resolved Signal Restored remake_solution->resolved injection Is the injection volume correct? Check autosampler. instrument_check->injection source_contamination Inspect and clean the ion source. injection->source_contamination No ms_parameters Are MS parameters (e.g., SIM/MRM ions) correct for 13C6 version? injection->ms_parameters Yes source_contamination->resolved correct_params Correct MS method parameters. ms_parameters->correct_params No chromatography_check Step 3: Assess Chromatography ms_parameters->chromatography_check Yes correct_params->resolved peak_shape Is the peak shape poor (broad, tailing)? chromatography_check->peak_shape column_issue Consider column contamination or degradation. Optimize chromatographic method. peak_shape->column_issue Yes retention_time Has the retention time shifted significantly? peak_shape->retention_time No column_issue->resolved leak_check Check for leaks in the system. retention_time->leak_check Yes retention_time->resolved No leak_check->resolved

Caption: Troubleshooting workflow for low MS signal.

The following table provides a starting point for GC-MS method development. Actual parameters will need to be optimized for your specific instrument and application.

ParameterRecommended Value/RangeNotes
Internal Standard Concentration 10 - 100 ng/mLShould be in the mid-range of the calibration curve for the analyte.
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 10:1)Splitless for trace analysis, split for higher concentrations.
Column Mid-polarity (e.g., DB-5ms, HP-5ms)
Oven Program 60°C (1 min), ramp 10°C/min to 280°C (5 min)To be optimized based on analyte retention time.
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)Monitor characteristic ions for both analyte and standard.
Quantifier Ion (this compound) m/z 192Molecular ion
Qualifier Ions (this compound) m/z 149, 110To be confirmed by acquiring a full scan spectrum.
Low Signal Intensity in 13C NMR Spectroscopy

For a 13C-enriched standard, a weak signal is often related to the experimental setup rather than the sample concentration.

Low_NMR_Signal_Troubleshooting start Low Signal for This compound in 13C NMR sample_prep Step 1: Check Sample Preparation start->sample_prep concentration Is sample concentration adequate? sample_prep->concentration increase_conc Increase sample concentration or use a more sensitive probe if available. concentration->increase_conc No acq_params Step 2: Optimize Acquisition Parameters concentration->acq_params Yes resolved Signal Improved increase_conc->resolved num_scans Increase Number of Scans (NS) acq_params->num_scans relaxation_delay Optimize Relaxation Delay (D1) and Pulse Angle num_scans->relaxation_delay check_noe Ensure 1H decoupling is active during acquisition and delay for NOE. relaxation_delay->check_noe instrument_setup Step 3: Verify Instrument Setup check_noe->instrument_setup tuning_matching Have the probe been tuned and matched? instrument_setup->tuning_matching perform_tuning Perform probe tuning and matching. tuning_matching->perform_tuning No pulse_calibration Is the 90° pulse width calibrated? tuning_matching->pulse_calibration Yes perform_tuning->resolved calibrate_pulse Calibrate the 90° pulse width. pulse_calibration->calibrate_pulse No pulse_calibration->resolved Yes calibrate_pulse->resolved

Caption: Troubleshooting workflow for low 13C NMR signal.

The following table provides typical acquisition parameters for obtaining a good quality 13C NMR spectrum of this compound.

ParameterRecommended Value/RangeNotes
Concentration 10-50 mg in 0.6-0.7 mL of deuterated solventHigher concentration will yield better S/N.
Pulse Program zgpg30 or similar with 1H decouplingA 30° pulse angle is a good starting point.
Number of Scans (NS) 128 - 1024Start with 128 and increase as needed.
Acquisition Time (AQ) 1.0 - 2.0 s
Relaxation Delay (D1) 2.0 - 5.0 sMay need to be increased for quaternary carbons.
Spectral Width (SW) 200 - 250 ppmCentered around 100-120 ppm.
Temperature 298 K

Experimental Protocols

Protocol: Preparation of a Calibration Curve for GC-MS using this compound as an Internal Standard

This protocol outlines the steps to prepare a calibration curve for the quantification of an analyte using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

    • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent in a volumetric flask.

  • Preparation of Working Solutions:

    • IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100. For example, add 100 µL of the IS stock solution to a 10 mL volumetric flask and fill to the mark with the solvent.

    • Analyte Working Solution (100 µg/mL): Dilute the analyte stock solution 1:10. For example, add 1 mL of the analyte stock solution to a 10 mL volumetric flask and fill to the mark with the solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards at different concentrations. For each standard, add a constant amount of the IS working solution. An example is provided in the table below:

Calibration LevelAnalyte Working Soln. (µL)IS Working Soln. (µL)Solvent (µL)Final Volume (mL)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
11010089011001000
22510087512501000
35010085015001000
4100100800110001000
5250100650125001000
6500100400150001000
  • Sample Preparation:

    • To your unknown sample, add the same constant amount of the IS working solution as used in the calibration standards. For example, if you are using 1 mL of your sample, add 100 µL of the 10 µg/mL IS working solution.

    • Perform any necessary extraction or clean-up steps.

  • GC-MS Analysis:

    • Analyze the prepared calibration standards and samples using an optimized GC-MS method.

  • Data Analysis:

    • For each calibration standard, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of IS).

    • Plot the response ratio against the concentration of the analyte to generate a calibration curve.

    • Calculate the response ratio for your unknown sample and use the calibration curve to determine the concentration of the analyte.

References

Technical Support Center: Optimizing 4-Bromoanisole-¹³C₆ for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 4-Bromoanisole-¹³C₆ for use as an internal standard in calibration experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Bromoanisole-¹³C₆ and why is it used for calibration?

4-Bromoanisole-¹³C₆ is a stable isotope-labeled (SIL) version of 4-Bromoanisole, where the six carbon atoms in the benzene (B151609) ring are replaced with the heavier carbon-13 isotope. This labeling makes it chemically identical to the unlabeled analyte (4-Bromoanisole) but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] It is an ideal internal standard (IS) for quantitative analysis because it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[3]

Q2: What is the ideal concentration for 4-Bromoanisole-¹³C₆ as an internal standard?

A general guideline is to use a concentration of 4-Bromoanisole-¹³C₆ that produces a signal intensity approximately 50% of the response of the highest concentration standard in your calibration curve.[4] However, the optimal concentration can be method-specific. In some cases, particularly with wide calibration ranges, using a higher concentration of the internal standard (e.g., 2.5 times the upper limit of quantification) has been shown to improve the linearity of the calibration curve. It is crucial to experimentally determine the optimal concentration for your specific assay.

Q3: How do I prepare my stock and working solutions of 4-Bromoanisole-¹³C₆?

  • Stock Solution: Prepare a stock solution of 4-Bromoanisole-¹³C₆ in a high-purity organic solvent in which it is readily soluble, such as methanol (B129727) or acetonitrile. The concentration should be accurately known.

  • Working Solution: From the stock solution, prepare a working solution at a concentration that, when added to your samples and standards, will result in the desired final concentration for analysis.

  • Storage: Store both stock and working solutions in tightly sealed containers in a cool, dark place to prevent evaporation and degradation.

Q4: Can I use one internal standard working solution for different calibration curves?

While it is possible, it is not ideal. For the highest accuracy, each analyte should have its own co-eluting, isotopically labeled internal standard. If you are quantifying multiple analytes, using a single internal standard may not adequately compensate for differences in ionization efficiency and matrix effects for all analytes.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Linearity of Calibration Curve (r² < 0.99) Inappropriate IS Concentration: The concentration of 4-Bromoanisole-¹³C₆ may be too low or too high, leading to detector saturation at the high end or poor signal-to-noise at the low end of the curve.Optimize IS Concentration: Experiment with different fixed concentrations of 4-Bromoanisole-¹³C₆. A common starting point is a concentration that yields a response in the middle of the calibration range. Consider increasing the IS concentration if you observe saturation at high analyte concentrations.
Isotopic Interference ("Cross-talk"): At high concentrations of the unlabeled analyte, its naturally occurring isotopes may contribute to the signal of the ¹³C-labeled internal standard.Verify Isotopic Purity: Ensure the isotopic purity of your 4-Bromoanisole-¹³C₆ is high. Software Correction: Some mass spectrometry software can mathematically correct for natural isotope contributions.
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents.Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. Sample Dilution: Dilute your samples to minimize the concentration of interfering matrix components.
High Variability in IS Response Across Samples Inconsistent Addition of IS: The volume of the 4-Bromoanisole-¹³C₆ working solution added to each sample and standard is not consistent.Use a Calibrated Pipette: Ensure the pipette used for adding the internal standard is properly calibrated and use a consistent pipetting technique. Automated Liquid Handler: If available, use an automated liquid handler for precise and repeatable dispensing.
Degradation of IS: The 4-Bromoanisole-¹³C₆ may be degrading in the prepared samples over time.Assess Stability: Investigate the stability of the internal standard in the sample matrix under your experimental conditions (e.g., temperature, pH). Prepare samples fresh and analyze them promptly.
Retention Time Shift Between Analyte and IS Chromatographic Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. While less common with ¹³C-labeling, it can still occur.Modify Chromatographic Conditions: Adjust the mobile phase gradient, column temperature, or flow rate to improve co-elution. Sufficient Peak Separation: Ensure that even with a slight shift, the peaks are sufficiently resolved for accurate integration.

Experimental Protocols

Protocol 1: Determination of the Optimal Concentration of 4-Bromoanisole-¹³C₆

This protocol outlines a systematic approach to determine the optimal fixed concentration of 4-Bromoanisole-¹³C₆ for a calibration curve.

  • Prepare Analyte Calibration Standards: Prepare a series of at least seven calibration standards of unlabeled 4-Bromoanisole spanning your desired analytical range (e.g., 1 ng/mL to 1000 ng/mL) in the final analysis solvent or a representative blank matrix.

  • Prepare a Series of IS Working Solutions: Prepare several working solutions of 4-Bromoanisole-¹³C₆ at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

  • Spike Standards with IS: For each IS concentration, spike a full set of the analyte calibration standards with a fixed volume of the respective 4-Bromoanisole-¹³C₆ working solution.

  • LC-MS/MS Analysis: Analyze each set of calibration standards using your established LC-MS/MS method.

  • Data Evaluation:

    • For each IS concentration, plot the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.

    • Calculate the coefficient of determination (r²) for each calibration curve.

    • Examine the response of the internal standard across the calibration range. The optimal concentration should provide a stable response and the best linearity (highest r²) for the analyte calibration curve.

Illustrative Data for Optimal IS Concentration Determination
Analyte Conc. (ng/mL)IS Response (Area Counts) at 50 ng/mL IS Conc.IS Response (Area Counts) at 250 ng/mL IS Conc.IS Response (Area Counts) at 500 ng/mL IS Conc.
155,123275,890550,123
1054,987276,112551,456
5055,234275,543549,879
10054,876274,987550,012
50053,998273,145548,765
100052,145270,987545,321
Linearity (r²) 0.9985 0.9998 0.9991

In this illustrative example, the 250 ng/mL concentration of the internal standard provides the most stable response across the calibration range and the highest linearity, making it the optimal choice for this hypothetical assay.

Visual Guides

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_analyte Prepare Analyte Calibration Standards spike Spike Samples & Standards with IS prep_analyte->spike prep_is Prepare IS Working Solution prep_is->spike lcms LC-MS/MS Analysis spike->lcms integrate Integrate Peak Areas lcms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for quantitative analysis using an internal standard.

troubleshooting_logic start Poor Linearity (r² < 0.99) check_is_response Check IS Response Across Calibration Range start->check_is_response is_stable IS Response Stable? check_is_response->is_stable check_matrix Matrix Effects? is_stable->check_matrix No optimize_is Optimize IS Concentration is_stable->optimize_is Yes matrix_match Use Matrix-Matched Standards check_matrix->matrix_match Yes dilute_sample Dilute Sample check_matrix->dilute_sample Yes end_bad Further Investigation Needed check_matrix->end_bad No end_good Linearity Improved optimize_is->end_good matrix_match->end_good dilute_sample->end_good

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Technical Support Center: Optimizing 4-Bromoanisole-13C6 Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of 4-Bromoanisole-13C6 from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound?

Low recovery of this compound, an isotopically labeled internal standard, can stem from several factors throughout the analytical workflow. The primary causes can be categorized as:

  • Extraction Inefficiency: The chosen extraction method may not be optimal for the sample matrix and the physicochemical properties of 4-Bromoanisole. As a relatively nonpolar and hydrophobic compound, its extraction is highly dependent on the solvent system and technique used.[1][2][3]

  • Matrix Effects: Complex sample matrices (e.g., soil, blood, fatty foods) can contain interfering compounds that co-extract with the analyte.[4] These interferences can suppress or enhance the signal during analysis, leading to inaccurate quantification and the appearance of low recovery.

  • Analyte Volatility and Degradation: 4-Bromoanisole is a semi-volatile compound. Losses can occur during sample preparation steps that involve elevated temperatures or vigorous agitation. Although generally stable, degradation can occur under harsh pH conditions or in the presence of certain reactive species in the matrix.

  • Instrumental Issues: Problems with the analytical instrument, such as a dirty injector port, a contaminated column, or a poorly tuned mass spectrometer, can lead to a decreased signal for the internal standard.

Q2: Which extraction technique is best suited for this compound?

The optimal extraction technique depends heavily on the sample matrix. Here's a general guideline:

  • Liquid-Liquid Extraction (LLE): A good starting point for aqueous samples like water or urine.[5] It is a simple and effective method for separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): Highly versatile and provides cleaner extracts compared to LLE, which is particularly beneficial for complex matrices like plasma, tissue homogenates, and food samples. The choice of sorbent is critical for successful SPE.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis in food, this technique is excellent for a wide range of solid and semi-solid samples, including soil, food products, and biological tissues.

Q3: How can I minimize matrix effects?

Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Optimize Sample Cleanup: Incorporate additional cleanup steps in your extraction protocol. For SPE, this could involve using a different sorbent or adding a wash step. For QuEChERS, different d-SPE sorbents can be used to remove specific interferences.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Dilute the Sample Extract: If the concentration of your analyte is high enough, diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analysis.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause(s) Troubleshooting Steps
Consistently low recovery (<70%) - Inappropriate solvent polarity.- Incorrect pH of the aqueous phase.- Insufficient mixing or phase separation.- Select an organic solvent with a polarity that matches 4-Bromoanisole (e.g., hexane, dichloromethane, ethyl acetate).- Adjust the pH of the aqueous sample to ensure 4-Bromoanisole is in its neutral form (typically neutral to slightly acidic).- Increase vortexing time to ensure thorough mixing. Centrifuge to achieve a clean separation of the layers.
Variable recovery across samples - Inconsistent sample volumes or solvent additions.- Emulsion formation.- Use calibrated pipettes for all liquid transfers.- To break emulsions, try adding salt (salting out), heating gently, or filtering through a glass wool plug.
Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause(s) Troubleshooting Steps
Analyte not retained on the sorbent (breakthrough) - Incorrect sorbent type.- Sorbent bed channeling.- Sample loading flow rate is too high.- For the nonpolar 4-Bromoanisole, use a reverse-phase sorbent like C18 or a polymer-based sorbent.- Ensure the sorbent is properly conditioned and not allowed to go dry before sample loading.- Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.
Analyte retained but not eluted - Elution solvent is too weak.- Insufficient elution solvent volume.- Use a stronger, non-polar organic solvent for elution (e.g., acetonitrile (B52724), methanol (B129727), or a mixture).- Increase the volume of the elution solvent and consider performing a second elution.
Co-elution of interferences - Inadequate washing step.- Introduce a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the 4-Bromoanisole (e.g., a mixture of water and a small amount of organic solvent).
Low Recovery in QuEChERS
Symptom Possible Cause(s) Troubleshooting Steps
Low extraction efficiency - Insufficient shaking/vortexing.- Incorrect salt composition for partitioning.- Ensure vigorous shaking immediately after adding the extraction solvent and salts.- Use the appropriate QuEChERS salt formulation for your sample type (e.g., original unbuffered, AOAC, or European EN 15662).
Poor cleanup (dirty extract) - Incorrect d-SPE sorbent.- High fat or pigment content in the sample.- For general cleanup, PSA (primary secondary amine) is used. For fatty matrices, C18 is often added. For pigmented samples, GCB (graphitized carbon black) can be effective.- For very fatty samples, a freeze-out step (placing the extract in a freezer to precipitate lipids) before d-SPE can be beneficial.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from a Food Matrix (e.g., Fruit Puree)
  • Sample Homogenization: Homogenize 10 g of the fruit puree sample.

  • Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution.

  • Extraction: Add 20 mL of acetonitrile to the sample, vortex vigorously for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any residual water.

  • Elution: Elute the this compound with 5 mL of acetonitrile into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane) for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical recovery data for haloanisoles (structurally similar to 4-Bromoanisole) from various matrices using different extraction techniques. Note that these are representative values, and actual recoveries should be determined during method validation for your specific matrix and analyte.

Analyte Class Matrix Extraction Method Average Recovery (%) Relative Standard Deviation (%) Reference
HaloanisolesWineHS-SPME-GC/MS90 - 110< 10
HaloanisolesAlcoholic BeveragesCloud Point Extraction89 - 111N/A
HerbicidesSoilQuEChERS80 - 110< 15
PesticidesSoilQuEChERS75.4 - 98.53.2 - 11.8

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization 1. Homogenize Sample Spiking 2. Spike with this compound Homogenization->Spiking Extraction 3. Extract with Acetonitrile Spiking->Extraction Centrifugation 4. Centrifuge Extraction->Centrifugation Loading 6. Load Extract Centrifugation->Loading Conditioning 5. Condition C18 Cartridge Conditioning->Loading Washing 7. Wash Cartridge Loading->Washing Drying 8. Dry Cartridge Washing->Drying Elution 9. Elute Analyte Drying->Elution Concentration 10. Concentrate Eluate Elution->Concentration Analysis 11. GC-MS Analysis Concentration->Analysis Troubleshooting_Logic Start Low Recovery of this compound Check_Instrument 1. Check Instrument Performance (GC-MS System Suitability) Start->Check_Instrument Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Troubleshoot_Instrument Troubleshoot GC-MS (e.g., Clean Injector, New Column) Instrument_OK->Troubleshoot_Instrument No Check_Extraction 2. Evaluate Extraction Efficiency Instrument_OK->Check_Extraction Yes Troubleshoot_Instrument->Check_Instrument Extraction_Method Extraction Method? Check_Extraction->Extraction_Method Optimize_LLE Optimize LLE (Solvent, pH, Mixing) Extraction_Method->Optimize_LLE LLE Optimize_SPE Optimize SPE (Sorbent, Solvents, Flow Rate) Extraction_Method->Optimize_SPE SPE Optimize_QuEChERS Optimize QuEChERS (Salts, d-SPE Sorbent) Extraction_Method->Optimize_QuEChERS QuEChERS Check_Matrix_Effects 3. Assess Matrix Effects Optimize_LLE->Check_Matrix_Effects Optimize_SPE->Check_Matrix_Effects Optimize_QuEChERS->Check_Matrix_Effects Matrix_Effects_Present Significant Matrix Effects? Check_Matrix_Effects->Matrix_Effects_Present Implement_Mitigation Implement Mitigation Strategies (Matrix-Matched Calibrants, Dilution) Matrix_Effects_Present->Implement_Mitigation Yes Method_Optimized Method Optimized Matrix_Effects_Present->Method_Optimized No Implement_Mitigation->Method_Optimized

References

Navigating the Matrix: A Technical Guide to Identifying and Mitigating Matrix Effects with 4-Bromoanisole-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the identification and mitigation of matrix effects in quantitative analysis, with a specific focus on the application of 4-Bromoanisole-¹³C₆ as an internal standard. Unaddressed matrix effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[1][2] This resource offers practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your research data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my analytical results?

A1: The matrix effect is the alteration of an analyte's signal intensity due to the presence of co-eluting, interfering compounds in the sample matrix.[3][4] These interferences can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[5] This phenomenon can result in poor accuracy, imprecision, and a lack of reproducibility in your analytical data.

Q2: What causes matrix effects in LC-MS/MS analysis?

A2: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are primarily caused by co-eluting endogenous or exogenous components from the sample matrix. Common culprits include salts, phospholipids, proteins, and other small molecules that are not completely removed during sample preparation. These substances can compete with the analyte for ionization, alter the droplet formation and evaporation in the ion source, or change the physical properties of the sample solution, all of which can lead to ion suppression or enhancement.

Q3: How does a stable isotope-labeled internal standard like 4-Bromoanisole-¹³C₆ help mitigate matrix effects?

A3: Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for compensating for matrix effects. A SIL internal standard, such as 4-Bromoanisole-¹³C₆, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, ¹³C). Because it is chemically identical, it co-elutes with the analyte and experiences the same degree of matrix-induced ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: When should I suspect that matrix effects are affecting my experiment?

A4: You should suspect matrix effects if you observe one or more of the following issues:

  • Poor accuracy and precision in your quality control (QC) samples.

  • Inconsistent results between different lots of the same biological matrix.

  • A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into an extracted blank matrix.

  • Non-linear calibration curves, especially at lower concentrations.

  • Unexplained variability in analyte recovery.

Q5: Can I use an analog internal standard instead of a stable isotope-labeled one?

A5: While analog internal standards (compounds that are structurally similar but not identical to the analyte) can be used, they are generally less effective at correcting for matrix effects than SIL internal standards. This is because their physicochemical properties and chromatographic behavior may not perfectly match those of the analyte, leading to differential responses to matrix interferences. Whenever possible, a SIL internal standard is the preferred choice for robust and reliable quantification.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects when using 4-Bromoanisole-¹³C₆ as an internal standard.

Problem 1: High Variability in Analyte/Internal Standard Response Ratio
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Review your sample preparation protocol for any inconsistencies. Ensure precise and repeatable steps for extraction, evaporation, and reconstitution.Reduced variability in the response ratio between replicate samples.
Differential Matrix Effects The analyte and internal standard may not be experiencing the exact same matrix effects due to slight differences in retention time.Optimization of chromatographic conditions to ensure co-elution of the analyte and 4-Bromoanisole-¹³C₆.
Internal Standard Purity Issues Verify the isotopic and chemical purity of your 4-Bromoanisole-¹³C₆ standard. The presence of unlabeled 4-Bromoanisole can lead to inaccurate results.Confirmation of internal standard purity through appropriate analytical techniques.
Carryover Inject a blank solvent sample after a high-concentration sample to check for carryover of the analyte or internal standard.Implementation of a more rigorous wash cycle between injections to eliminate carryover.
Problem 2: Significant Ion Suppression or Enhancement is Still Observed
Potential Cause Troubleshooting Step Expected Outcome
Overloading the Analytical Column Reduce the injection volume or dilute the sample extract to avoid overloading the column, which can worsen matrix effects.Improved peak shape and a reduction in the magnitude of ion suppression/enhancement.
Inefficient Sample Cleanup Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to more effectively remove interfering matrix components.A cleaner sample extract leading to a reduction in matrix effects.
Suboptimal Chromatographic Separation Modify your LC method (e.g., change the mobile phase gradient, use a different column chemistry) to better separate the analyte from co-eluting matrix components.Increased retention time difference between the analyte and interfering peaks, minimizing their impact on ionization.
Ion Source Contamination Clean the mass spectrometer's ion source according to the manufacturer's recommendations.Restoration of signal intensity and stability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes a post-extraction spike experiment to quantify the extent of matrix effects in your assay.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and 4-Bromoanisole-¹³C₆ into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and 4-Bromoanisole-¹³C₆ into the final extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and 4-Bromoanisole-¹³C₆ into the blank matrix before the extraction process.

  • Analyze Samples: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculate Matrix Factor, Recovery, and Process Efficiency: Use the following formulas to evaluate the impact of the matrix.

Parameter Formula Interpretation
Matrix Factor (MF) (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
Recovery (RE) (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)Measures the efficiency of the sample extraction process.
Process Efficiency (PE) (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)Represents the overall efficiency of the entire analytical process.
Protocol 2: General Workflow for Sample Analysis using 4-Bromoanisole-¹³C₆ Internal Standard

This protocol provides a general workflow for the quantitative analysis of a target analyte in a complex matrix (e.g., plasma, urine, environmental sample) using 4-Bromoanisole-¹³C₆ as an internal standard.

Methodology:

  • Sample Preparation:

    • To an aliquot of your sample, add a known amount of 4-Bromoanisole-¹³C₆ internal standard solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

    • Evaporate the extracted solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte and internal standard from other components using an appropriate analytical column and mobile phase gradient.

    • Detect and quantify the analyte and 4-Bromoanisole-¹³C₆ using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the 4-Bromoanisole-¹³C₆ internal standard.

    • Determine the concentration of the analyte in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add 4-Bromoanisole-¹³C₆ Sample->Add_IS Extraction Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SRM/MRM) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for quantitative analysis.

TroubleshootingTree Start High Variability or Inaccuracy in Results? Check_IS Is Analyte/IS Ratio Consistent? Start->Check_IS Check_ME Significant Matrix Effect Observed? Check_IS->Check_ME Yes Check_Purity Verify IS Purity Check_IS->Check_Purity No Optimize_Prep Optimize Sample Preparation Check_ME->Optimize_Prep Yes Method_OK Method Performance Acceptable Check_ME->Method_OK No Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Check_Carryover Investigate Carryover Check_Purity->Check_Carryover

Caption: Troubleshooting decision tree for matrix effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with recommended storage conditions, troubleshooting advice, and experimental protocols for ensuring the long-term stability of 4-Bromoanisole-13C6.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to store the compound below +30°C.[3][4] The container should be tightly sealed to prevent exposure to moisture and air.[5] To protect from potential degradation, the compound should be stored away from direct sunlight and sources of heat or ignition.

Q2: Does the Carbon-13 isotope affect the storage requirements of this compound compared to the unlabeled compound?

A2: No, the Carbon-13 isotopic label does not alter the chemical reactivity or toxicity of the molecule. Therefore, the storage and handling precautions for this compound are identical to those for unlabeled 4-Bromoanisole.

Q3: What materials or substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent chemical reactions that could degrade the product.

Q4: How should I handle this compound upon receipt?

A4: Upon receipt, it is recommended to inspect the product to ensure the container is sealed properly. The compound should be stored under the recommended conditions as soon as possible. As 4-Bromoanisole is a liquid at room temperature, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

Summary of Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature Store below +30°C in a cool place.
Atmosphere Store in a dry, well-ventilated area.
Container Keep container tightly closed.
Light Protect from direct sunlight.
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.

Troubleshooting Guide

If you suspect degradation of your this compound, please refer to the following troubleshooting guide.

Issue: Observed discoloration (e.g., yellowing) or presence of precipitates.

  • Possible Cause 1: Exposure to light.

    • Recommendation: Ensure the product is stored in a light-protected container or in a dark location.

  • Possible Cause 2: Contamination or reaction with incompatible substances.

    • Recommendation: Review handling procedures to ensure no contact with strong oxidizing agents or acids. Verify the cleanliness of all labware used for aliquoting or handling.

  • Possible Cause 3: Improper storage temperature.

    • Recommendation: Confirm that the storage temperature has been consistently maintained below +30°C.

Issue: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Degradation of the compound.

    • Recommendation: Re-analyze the purity of the material using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the Certificate of Analysis (CoA).

  • Possible Cause 2: Improper sample preparation.

    • Recommendation: Review the experimental protocol to ensure correct solvent usage and sample concentrations. 4-Bromoanisole is immiscible in water.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Stability Issues start Start: Suspected Stability Issue check_visual Visually inspect the sample. Is there discoloration or precipitation? start->check_visual check_results Are experimental results inconsistent or unexpected? check_visual->check_results No visual_yes Yes check_visual->visual_yes Yes results_yes Yes check_results->results_yes Yes end_node Resolution check_results->end_node No cause_light Possible Cause: Exposure to Light visual_yes->cause_light cause_contamination Possible Cause: Contamination or Incompatibility visual_yes->cause_contamination cause_temp Possible Cause: Improper Temperature visual_yes->cause_temp cause_degradation Possible Cause: Compound Degradation results_yes->cause_degradation cause_protocol Possible Cause: Improper Sample Preparation results_yes->cause_protocol action_protect_light Action: Store in a dark location in a light-protected container. cause_light->action_protect_light action_review_handling Action: Review handling procedures. Avoid incompatible substances. cause_contamination->action_review_handling action_verify_temp Action: Verify and maintain storage temperature below +30°C. cause_temp->action_verify_temp action_reanalyze Action: Re-analyze purity (GC-MS, NMR). Compare with CoA. cause_degradation->action_reanalyze action_review_protocol Action: Review experimental protocol (solvents, concentrations). cause_protocol->action_review_protocol action_protect_light->end_node action_review_handling->end_node action_verify_temp->end_node action_reanalyze->end_node action_review_protocol->end_node

Caption: Troubleshooting flowchart for this compound stability issues.

Experimental Protocol: Long-Term Stability Assessment of this compound

This protocol outlines a procedure to assess the long-term stability of this compound under various storage conditions.

1. Objective: To determine the stability of this compound over an extended period under recommended and stressed storage conditions.

2. Materials:

  • This compound (multiple vials from the same lot)

  • Amber glass vials with PTFE-lined caps

  • Calibrated temperature and humidity-controlled chambers/incubators

  • Analytical instruments: GC-MS and/or HPLC-UV, NMR spectrometer

3. Experimental Setup:

  • Aliquot this compound into amber glass vials under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

  • Divide the vials into different storage condition groups.

Condition IDTemperatureHumidityLight Exposure
A (Recommended) 4°CControlled (e.g., <40% RH)Dark
B (Ambient) 25°C60% RHDark
C (Elevated Temp) 40°C75% RHDark
D (Light Stress) 25°C60% RHICH Option 2 (light cabinet)

4. Time Points for Analysis:

  • T = 0 (initial analysis)

  • T = 3 months

  • T = 6 months

  • T = 12 months

  • T = 24 months

5. Analytical Procedure:

  • At each time point, retrieve one vial from each storage condition group.

  • Allow the vial to equilibrate to room temperature before opening.

  • Prepare a sample for analysis by diluting it in a suitable solvent (e.g., cyclohexane (B81311) for GC-MS, or deuterated chloroform (B151607) for NMR).

  • GC-MS Analysis:

    • Assess the purity of the sample.

    • Identify and quantify any degradation products.

  • NMR Analysis:

    • Confirm the structure of the compound.

    • Check for the appearance of any impurity peaks.

6. Data Analysis:

  • Compare the purity results at each time point to the initial (T=0) analysis.

  • Calculate the percentage of degradation for each storage condition.

  • A decrease in the main peak area and the appearance of new peaks in the chromatogram or spectrum would indicate degradation.

Experimental Workflow Diagram

ExperimentalWorkflow Long-Term Stability Study Workflow for this compound cluster_setup 1. Study Setup cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Evaluation aliquot Aliquot this compound into amber vials under inert gas grouping Divide vials into storage groups (A, B, C, D) aliquot->grouping storage_conditions Store vials under defined conditions: - Recommended (4°C, Dark) - Ambient (25°C/60%RH, Dark) - Accelerated (40°C/75%RH, Dark) - Light Stress grouping->storage_conditions sampling At T=0, 3, 6, 12, 24 months, sample from each group storage_conditions->sampling prep Sample Preparation (Equilibrate, Dilute) sampling->prep analytical Analytical Testing: - GC-MS (Purity, Degradants) - NMR (Structure, Impurities) prep->analytical data_analysis Compare results to T=0. Calculate % degradation. Identify degradation products. analytical->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for the long-term stability assessment of this compound.

References

Technical Support Center: Preventing Isotopic Cross-Contribution in ¹³C Labeled Standard Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic cross-contribution in ¹³C labeled standard experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a problem?

A1: Isotopic cross-contribution, often referred to as isotopic scrambling, is the incorporation of ¹³C isotopes into metabolite pools in patterns that deviate from the expected labeling based on known metabolic pathways. This can lead to the randomization of ¹³C atoms within a molecule. It is a significant issue in ¹³C Metabolic Flux Analysis (¹³C-MFA) because this technique relies on the precise tracking of labeled carbon atoms to calculate metabolic fluxes.[1] If scrambling occurs, the measured mass isotopologue distributions will not accurately reflect the activity of the primary metabolic pathways of interest, leading to incorrect flux calculations.

Q2: What are the primary causes of isotopic cross-contribution?

A2: Isotopic cross-contribution can arise from several sources:

  • Reversible Reactions: High rates of reversible enzymatic reactions can lead to the redistribution of labeled carbons within a molecule and connected metabolite pools.[1]

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.[1]

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to the continual cycling of metabolites and scrambling of isotopic labels.[1]

  • Contamination from Unlabeled Sources: The labeled substrate can be diluted by endogenous unlabeled pools or by the influx of unlabeled carbon from other sources, such as background CO₂ fixation.[1]

  • Tracer Impurity: ¹³C labeled substrates are never 100% pure and also contain ¹²C. This impurity contributes to signals of lower than expected mass in mass spectrometry.

Q3: How can I detect if isotopic cross-contribution is occurring in my experiment?

A3: Detecting isotopic cross-contribution often involves observing unexpected mass isotopomer distributions (MIDs) in your downstream metabolites. For example, in the TCA cycle, scrambling can be indicated by unexpected labeling patterns in intermediates like malate, fumarate, and succinate. A common approach to identify and quantify the extent of scrambling is to use ¹³C-MFA software to compare the experimentally measured MIDs with the simulated MIDs from a metabolic model. A poor fit between the experimental and simulated data can be an indication of unaccounted-for isotopic scrambling.

Q4: My downstream metabolites show unexpectedly low ¹³C incorporation. What could be the cause and how can I troubleshoot it?

A4: Unexpectedly low ¹³C incorporation can be due to several factors. Here is a troubleshooting guide:

Possible CauseTroubleshooting Steps
Slow Substrate Uptake or Metabolism Verify substrate uptake by measuring its concentration in the medium over time. Ensure cells are healthy and metabolically active. Optimize the labeled substrate concentration, being mindful of potential toxicity.
Dilution by Unlabeled Sources Minimize unlabeled carbon sources in your media. Account for the contribution of unlabeled endogenous pools.
Incorrect Sampling Time The label may not have had sufficient time to incorporate. Perform a time-course experiment by collecting samples at various time points to determine the optimal labeling duration.

Q5: I am observing inconsistent results between my biological replicates. What are the potential sources of this variability?

A5: Inconsistent results between biological replicates can stem from variations in experimental procedures. Here are some common causes and solutions:

Possible CauseTroubleshooting Steps
Inconsistent Quenching Time Ensure the time from sample collection to quenching of metabolic activity is minimized and consistent across all samples.
Incomplete Metabolite Extraction The efficiency of metabolite extraction can vary. Test different extraction solvents (e.g., methanol, ethanol, chloroform/methanol mixtures) to find the optimal one for your metabolites of interest.
Cell Culture Inhomogeneity Ensure consistent cell seeding densities and growth conditions across all replicates.

Data Presentation: Natural Abundance of Stable Isotopes

It is crucial to correct for the natural abundance of stable isotopes in your experimental data, as this is a source of baseline isotopic contribution. The following table provides the natural abundances of stable isotopes for elements commonly found in metabolites.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.9
¹³C1.1
Hydrogen¹H99.985
²H0.015
Nitrogen¹⁴N99.63
¹⁵N0.37
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.20
Sulfur³²S95.02
³³S0.75
³⁴S4.21
³⁶S0.02

Experimental Protocols

Isotopic Ratio Outlier Analysis (IROA) Experimental Protocol

Isotopic Ratio Outlier Analysis (IROA) is an experimental design that helps to distinguish biological signals from artifacts and to correct for isotopic effects.

Objective: To differentiate true biological metabolites from experimental artifacts and to accurately quantify relative metabolite abundances between experimental and control groups.

Materials:

  • Experimental cells/tissue/organism

  • Control cells/tissue/organism

  • Growth media

  • ¹³C-labeled substrate (e.g., glucose) with 5% enrichment

  • ¹³C-labeled substrate (e.g., glucose) with 95% enrichment

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Labeling:

    • Culture the experimental group in a medium containing the 5% ¹³C-labeled substrate.

    • Culture the control group in a medium containing the 95% ¹³C-labeled substrate.

    • Allow the cultures to reach isotopic steady state. This can be confirmed by analyzing samples at different time points until the isotopic labeling of key metabolites remains constant.

  • Sample Mixing:

    • After the labeling period, harvest the cells or tissues from both the experimental and control groups.

    • Quench metabolic activity immediately using a rapid cooling method (e.g., liquid nitrogen).

    • Extract the metabolites from each group.

    • Combine the extracts from the experimental (5% ¹³C) and control (95% ¹³C) groups in a 1:1 ratio. This mixing step is crucial as it ensures that both samples are subjected to identical downstream processing, minimizing technical variability.

  • LC-MS Analysis:

    • Analyze the mixed sample using LC-MS.

    • The resulting mass spectra will show characteristic isotopic patterns for each metabolite. A biologically derived metabolite will appear as a pair of peaks corresponding to the 5% and 95% ¹³C-labeled forms.

  • Data Analysis:

    • Use specialized software to identify the IROA peak pairs.

    • The ratio of the intensities of the 5% and 95% peaks for each metabolite provides the relative abundance of that metabolite between the experimental and control groups.

    • Metabolites that do not exhibit the characteristic IROA pattern can be identified as artifacts or contaminants.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to isotopic cross-contribution and experimental design.

Glycolysis_TCA_Scrambling Figure 1: Isotopic Scrambling in Glycolysis and TCA Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P DHAP DHAP F6P->DHAP GAP Glyceraldehyde-3-P F6P->GAP DHAP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate label_scrambling Reversible reactions (e.g., Fumarase, Succinate Dehydrogenase) can cause isotopic scrambling, redistributing ¹³C atoms.

Figure 1: Isotopic Scrambling in Glycolysis and TCA Cycle.

IROA_Workflow Figure 2: Isotopic Ratio Outlier Analysis (IROA) Workflow cluster_labeling 1. Isotopic Labeling cluster_processing 2. Sample Processing cluster_analysis 3. Analysis Control Control Group (95% ¹³C Medium) Harvest_Control Harvest & Quench Control->Harvest_Control Experimental Experimental Group (5% ¹³C Medium) Harvest_Experimental Harvest & Quench Experimental->Harvest_Experimental Extract_Control Metabolite Extraction Harvest_Control->Extract_Control Extract_Experimental Metabolite Extraction Harvest_Experimental->Extract_Experimental Mix Mix Extracts 1:1 Extract_Control->Mix Extract_Experimental->Mix LCMS LC-MS Analysis Mix->LCMS Data Data Processing LCMS->Data Result Relative Quantification & Artifact Removal Data->Result

Figure 2: Isotopic Ratio Outlier Analysis (IROA) Workflow.

References

Solutions for poor chromatographic peak shape of 4-Bromoanisole-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of 4-Bromoanisole-13C6.

Troubleshooting Guide

Poor peak shape in chromatography can arise from a multitude of factors, ranging from instrument setup to chemical interactions within the analytical column. This guide addresses common issues in a question-and-answer format to help you systematically identify and resolve the root cause of your chromatographic problems.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue, particularly with polar and aromatic compounds like 4-Bromoanisole. The primary causes are often secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps for Peak Tailing:

  • Secondary Interactions with Silanol (B1196071) Groups (HPLC): Residual silanol groups on silica-based columns can interact with the lone pair electrons of the oxygen and bromine atoms in 4-Bromoanisole, leading to tailing.

    • Solution:

      • Use an End-Capped Column: Modern, well-end-capped C18 or Phenyl columns are designed to minimize exposed silanol groups.

      • Lower Mobile Phase pH: For reversed-phase HPLC, acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to a pH of 2.5-3.5 can suppress the ionization of silanol groups, reducing secondary interactions.[1]

      • Use a Polar-Embedded Column: These columns offer alternative selectivity and can shield basic compounds from silanol interactions.[2]

  • Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can cause tailing for polar or halogenated compounds.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure the inlet liner is fresh and deactivated.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any contaminants.

      • Trim the Column: If the front of the column has become active, trimming 10-20 cm may resolve the issue.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

      • Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution:

      • Minimize Tubing Length: Use the shortest possible tubing to connect the components of your chromatography system.

      • Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter to reduce dead volume.

Q2: I am observing peak fronting for my this compound. What could be the reason?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can indicate specific problems.

Troubleshooting Steps for Peak Fronting:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak distortion can occur.

    • Solution: Ensure your sample is completely dissolved. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: In rare cases, a physical collapse of the column bed can cause peak fronting. This is often accompanied by a sudden increase in backpressure.

    • Solution: Replace the column.

Q3: My peaks are broad and not sharp. How can I improve the peak width?

Broad peaks can compromise resolution and sensitivity. Several factors can contribute to this issue.

Troubleshooting Steps for Broad Peaks:

  • Sub-optimal Flow Rate: The flow rate of the mobile phase (HPLC) or carrier gas (GC) significantly impacts peak width.

    • Solution: Optimize the flow rate. For HPLC, this is typically around 1 mL/min for a standard 4.6 mm ID column. For GC, consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to broader peaks.

    • Solution:

      • Column Washing: Flush the column with a strong solvent to remove contaminants.

      • Replace the Column: If washing does not improve the peak shape, the column may need to be replaced.

  • Large Injection Volume: Injecting a large volume of sample can lead to band broadening.

    • Solution: Reduce the injection volume.

  • Temperature Effects: In GC, a low initial oven temperature or a slow temperature ramp can cause peak broadening for later eluting compounds. In HPLC, temperature can affect mobile phase viscosity and mass transfer.

    • Solution:

      • GC: Optimize the oven temperature program. A higher initial temperature or a faster ramp rate may be necessary.

      • HPLC: Use a column oven to maintain a consistent and optimal temperature.

Frequently Asked Questions (FAQs)

Q: Will the 13C6-label on my 4-Bromoanisole standard affect its chromatographic behavior and peak shape?

A: The effect of 13C isotopic labeling on chromatographic retention time and peak shape is generally minimal and often negligible, especially in reversed-phase HPLC and standard GC.[3] Deuterium (2H) labeling can sometimes lead to a slight decrease in retention time (isotopic effect), but this is not typically observed with 13C. Therefore, you can expect this compound to co-elute with its unlabeled counterpart under identical chromatographic conditions.

Q: What type of analytical column is best suited for this compound analysis?

A: The choice of column depends on whether you are using HPLC or GC.

  • For HPLC: A reversed-phase C18 or Phenyl column is a good starting point. Phenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions. Ensure the column is well-end-capped to minimize silanol interactions.

  • For GC: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is generally suitable for the analysis of halogenated aromatic compounds like 4-Bromoanisole.

Q: What are some recommended starting conditions for my HPLC or GC method?

A: Below are some suggested starting parameters that can be further optimized for your specific application.

Table 1: Recommended Starting Chromatographic Conditions

ParameterHPLC (Reversed-Phase)GC (Gas Chromatography)
Column C18 or Phenyl (e.g., 150 x 4.6 mm, 5 µm)DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) or MethanolHelium or Hydrogen
Flow Rate 1.0 mL/min1.0 - 1.5 mL/min
Gradient/Temperature Program Start with 50-60% B, hold for 2 min, then ramp to 95% B over 5-10 minStart at 80-100°C, hold for 1-2 min, then ramp at 10-20°C/min to 250-280°C
Injection Volume 1-10 µL1 µL (split or splitless)
Detector UV at 225 nm or Mass Spectrometer (MS)Mass Spectrometer (MS)

Q: How can I confirm that the peak I am seeing is indeed this compound?

A: The most definitive way to identify your peak is by using a mass spectrometer (MS) as a detector. The mass spectrum of this compound will show a molecular ion peak that is 6 Daltons higher than that of unlabeled 4-Bromoanisole.

Experimental Protocols

Below are detailed methodologies for troubleshooting and analyzing this compound.

Protocol 1: HPLC Method for Analysis of Anisole (B1667542) Derivatives

This protocol is a general starting point for the analysis of anisole compounds and can be adapted for this compound.

  • Instrumentation: Standard HPLC system with a UV detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: Linear gradient from 60% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 60% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm or MS in full scan or SIM mode.

  • Sample Preparation: Dissolve the this compound standard in acetonitrile or the initial mobile phase to a concentration of approximately 10 µg/mL.

Protocol 2: GC-MS Method for Analysis of Halogenated Anisoles

This protocol provides a robust starting point for the GC-MS analysis of halogenated anisoles.[4][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Inlet: Splitless mode at 250°C.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 50 to 300.

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent like ethyl acetate (B1210297) or hexane (B92381) to a concentration of approximately 1-10 µg/mL.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical workflows for troubleshooting common chromatographic issues.

Troubleshooting_Workflow cluster_start Start cluster_problem Identify Problem cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_broad Broad Peak Solutions cluster_end End start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No secondary_interactions Check for Secondary Interactions (Column Choice, Mobile Phase pH) peak_tailing->secondary_interactions Yes broad_peaks Broad Peaks? peak_fronting->broad_peaks No sample_overload_f Reduce Sample Concentration or Injection Volume peak_fronting->sample_overload_f Yes optimize_flow Optimize Flow Rate broad_peaks->optimize_flow Yes good_peak Good Peak Shape broad_peaks->good_peak No column_overload_t Reduce Sample Concentration or Injection Volume secondary_interactions->column_overload_t extra_column_volume Minimize Tubing Length and Diameter column_overload_t->extra_column_volume extra_column_volume->good_peak sample_solubility Ensure Sample is Fully Dissolved in Mobile Phase sample_overload_f->sample_solubility sample_solubility->good_peak column_health Check Column Health (Wash or Replace) optimize_flow->column_health optimize_temp Optimize Temperature Program (GC) or Column Temperature (HPLC) column_health->optimize_temp optimize_temp->good_peak

Caption: Troubleshooting workflow for poor chromatographic peak shape.

HPLC_vs_GC cluster_analyte Analyte cluster_technique Technique Selection cluster_hplc_params HPLC Parameters cluster_gc_params GC Parameters analyte This compound hplc HPLC analyte->hplc gc GC analyte->gc hplc_column Column: C18 or Phenyl hplc->hplc_column gc_column Column: DB-5ms or equivalent gc->gc_column hplc_mobile_phase Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid hplc_column->hplc_mobile_phase hplc_detector Detector: UV or MS hplc_mobile_phase->hplc_detector gc_carrier_gas Carrier Gas: Helium or Hydrogen gc_column->gc_carrier_gas gc_detector Detector: MS gc_carrier_gas->gc_detector

Caption: Key parameter selection for HPLC and GC analysis.

References

Managing potential degradation of 4-Bromoanisole-13C6 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the potential degradation of 4-Bromoanisole-13C6 in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: 4-Bromoanisole, and by extension its carbon-13 labeled analogue (this compound), is generally stable under normal laboratory conditions.[1][2] It is a colorless to pale yellow liquid that is stable when stored in a cool, dry, and well-ventilated area, protected from light.[1][2] However, like many aromatic compounds, it can be susceptible to degradation under specific stress conditions.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The primary factors that can induce degradation include:

  • Exposure to Light (Photodegradation): Aromatic compounds can be susceptible to photodegradation, especially when exposed to UV light.

  • Extreme pH (Hydrolysis): Although the ether linkage in anisole (B1667542) derivatives is relatively stable, it can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.[3]

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the molecule.

  • Elevated Temperatures (Thermal Degradation): High temperatures can accelerate other degradation pathways, such as hydrolysis and oxidation.

Q3: How can I properly store solutions of this compound to minimize degradation?

A3: To ensure the stability of your this compound solutions, follow these storage guidelines:

  • Container: Use amber glass vials or other light-protecting containers to prevent photodegradation.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) when not in use. For long-term storage, consider storing at -20 °C or below.

  • Inert Atmosphere: For sensitive applications or long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.

  • Solvent Choice: Use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of 4-bromoanisole, potential degradation products under forced degradation conditions could include:

  • 4-Bromophenol-13C6: Formed via hydrolysis (cleavage of the ether bond).

  • Phenol-13C6: Potentially formed through reductive dehalogenation.

  • Anisole-13C6: Also a potential product of reductive dehalogenation.

  • Hydroxylated and/or oxidized derivatives: Resulting from oxidative stress.

  • Dibromoanisole isomers-13C6: Could form under certain brominating conditions, though less likely as a degradation product in typical solutions.

Q5: Does the 13C labeling affect the stability of the molecule compared to the unlabeled compound?

A5: The replacement of 12C with 13C is not expected to significantly alter the chemical stability of 4-Bromoanisole. The chemical properties of isotopically labeled compounds are very similar to their unlabeled counterparts. However, there can be minor differences in reaction rates (kinetic isotope effect), but for general stability and storage, the recommendations for the unlabeled compound are applicable.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in my chromatogram (HPLC/GC). 1. Degradation of this compound. 2. Contamination of the solvent or sample. 3. Interaction with the analytical column or system.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Analyze a solvent blank and a freshly prepared standard solution. 3. Ensure column compatibility and proper system flushing.
The concentration of my stock solution appears to have decreased over time. 1. Degradation of the compound. 2. Evaporation of the solvent.1. Re-analyze the solution using a freshly prepared standard for comparison. Consider performing a stability study. 2. Ensure vials are properly sealed. For long-term storage, use vials with PTFE-lined caps.
I observe a color change in my solution. Formation of colored degradation products.Discontinue use of the solution and prepare a fresh one. Investigate the cause of degradation (e.g., light exposure, improper storage).
Inconsistent results in my experiments using the this compound solution. Partial degradation of the compound, leading to inaccurate concentration.Prepare a fresh solution and re-run the experiment. Implement stricter storage and handling procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the chosen solvent before analysis.

    • Photodegradation: Expose a solution of this compound in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a suitable analytical method (e.g., HPLC-UV, GC-MS).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general HPLC-UV method for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • Start with a composition that retains 4-Bromoanisole and elutes polar degradation products.

    • Gradually increase the percentage of Mobile Phase B to elute 4-Bromoanisole and any less polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

  • Quantification: The peak area of this compound is used to determine its concentration. The appearance of new peaks indicates degradation.

Protocol 3: Quantitative NMR (qNMR) for Purity and Stability Assessment

qNMR can be used to determine the purity of this compound and monitor its degradation without the need for a separate reference standard of the analyte itself.

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • NMR Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Integrate a well-resolved signal from this compound (e.g., the methoxy (B1213986) protons) and a signal from the internal standard.

  • Calculation: The purity or concentration can be calculated using the following formula:

    where:

    • Area = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)Temperature% Degradation (Illustrative)Major Degradation Product (Hypothesized)
0.1 M HCl2460°C8%4-Bromophenol-13C6
0.1 M NaOH2460°C12%4-Bromophenol-13C6
3% H2O224Room Temp5%Oxidized derivatives
Heat (solid)24105°C< 1%-
Photolytic24Room Temp15%Various photoproducts

Note: The data in this table is illustrative and intended to provide a general expectation of degradation under stress conditions. Actual degradation rates should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxid Oxidation (3% H2O2, RT) stock->oxid Apply Stress photo Photodegradation (UV/Vis Light) stock->photo Apply Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples gcms GC-MS Analysis acid->gcms Analyze Samples qnmr qNMR Analysis acid->qnmr Analyze Samples base->hplc Analyze Samples base->gcms Analyze Samples base->qnmr Analyze Samples oxid->hplc Analyze Samples oxid->gcms Analyze Samples oxid->qnmr Analyze Samples photo->hplc Analyze Samples photo->gcms Analyze Samples photo->qnmr Analyze Samples degradation_pathway Identify Degradation Pathways hplc->degradation_pathway gcms->degradation_pathway qnmr->degradation_pathway stability_method Validate Stability- Indicating Method degradation_pathway->stability_method

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_compound Compound cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_products Potential Products compound This compound in Solution light Light heat Heat ph Extreme pH oxidants Oxidants photodegradation Photodegradation light->photodegradation hydrolysis Hydrolysis heat->hydrolysis oxidation Oxidation heat->oxidation ph->hydrolysis oxidants->oxidation products Degradation Products (e.g., 4-Bromophenol-13C6) photodegradation->products hydrolysis->products oxidation->products

Caption: Factors and pathways leading to the degradation of this compound.

References

Validation & Comparative

A Researcher's Guide to Certificate of Analysis (CoA) Specifications for 4-Bromoanisole-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in drug development, metabolomics, and quantitative bioanalysis, the quality and characterization of internal standards are paramount. 4-Bromoanisole-13C6, a stable isotope-labeled (SIL) compound, serves as a critical internal standard in mass spectrometry-based quantification of 4-bromoanisole (B123540) or related compounds. A Certificate of Analysis (CoA) is the primary document that guarantees the identity, purity, and isotopic enrichment of this reagent. This guide provides a comparative overview of the essential analytical requirements for this compound, contrasting it with its unlabeled analog and highlighting key experimental methodologies.

Core Quality Attributes: A Comparative Summary

The utility of this compound as an internal standard is defined by three primary parameters: chemical purity, isotopic purity, and isotopic enrichment. These are rigorously assessed and reported on the CoA. Below is a comparison of typical specifications for the SIL compound versus its unlabeled counterpart.

Table 1: Comparison of Typical CoA Specifications

ParameterThis compound (Internal Standard)4-Bromoanisole (Unlabeled Analog)Rationale for Specification
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidConfirms basic physical state and absence of gross contamination.
Chemical Purity (by GC/MS) ≥98.0%≥99.0%Ensures that the signal response is primarily from the compound of interest. A slightly lower threshold for SIL compounds is common due to the synthetic complexity.
Isotopic Purity ≥99 atom % 13CNot ApplicableDefines the percentage of the molecule that contains the desired number of heavy isotopes. High isotopic purity is crucial to minimize signal overlap with the analyte.
Isotopic Enrichment Reported (e.g., No detectable M+0)Not ApplicableSpecifies the distribution of isotopic masses (isotopologues). The absence of an M+0 peak (unlabeled species) is critical to prevent interference with the analyte quantification.
Identity Confirmation Conforms to structure by ¹H NMR, ¹³C NMR, and MSConforms to structure by ¹H NMR, ¹³C NMR, and MSUnambiguously confirms the molecular structure.

Analytical Workflow and Methodologies

The quality control process for this compound involves a series of analytical tests to validate its structure and purity. The workflow ensures that the material is suitable for its intended use in sensitive quantitative assays.

cluster_0 Quality Control Workflow for this compound Raw Material Raw Material Synthesis Synthesis Raw Material->Synthesis Purification Purification Synthesis->Purification QC_Testing QC Testing Purification->QC_Testing CoA_Generation Certificate of Analysis Generation QC_Testing->CoA_Generation Final_Product Qualified This compound CoA_Generation->Final_Product

Caption: Quality control workflow for this compound.

Experimental Protocols

Detailed and validated experimental methods are the foundation of a reliable CoA. The principal techniques for characterizing isotopically labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Identity Confirmation by NMR Spectroscopy

NMR is a powerful non-destructive technique that provides detailed information about molecular structure and can be used to confirm the position and extent of isotopic labeling.[2]

  • ¹H NMR (Proton NMR):

    • Objective: To confirm the proton structure of the molecule.

    • Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a 400 MHz or higher NMR spectrometer.

    • Expected Result: The spectrum should be consistent with the structure of 4-bromoanisole. The absence of signals corresponding to impurities confirms chemical purity. The coupling patterns can also provide information about the adjacent ¹³C atoms.

  • ¹³C NMR (Carbon-13 NMR):

    • Objective: To confirm the carbon skeleton and the successful incorporation of ¹³C atoms.

    • Methodology: A concentrated sample is analyzed to obtain the ¹³C spectrum.

    • Expected Result: For this compound, the signals corresponding to the six carbons of the benzene (B151609) ring should be significantly enhanced compared to the natural abundance signal of the methoxy (B1213986) carbon, confirming high isotopic enrichment.[3]

Purity and Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method used to determine both chemical purity and the isotopic distribution of the labeled compound.[4]

  • Objective: To separate volatile impurities and analyze the mass-to-charge ratio of the target compound to assess purity and isotopic enrichment.

  • Methodology:

    • Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., ethyl acetate).

    • Gas Chromatography (GC): The sample is injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to separate compounds based on their boiling points.

    • Mass Spectrometry (MS): The eluting compounds are ionized (typically by electron ionization) and the resulting fragments are analyzed by a mass spectrometer. A full scan is performed to identify the molecular ion and its isotopic pattern.

  • Data Analysis:

    • Chemical Purity: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

    • Isotopic Enrichment: The mass spectrum of the molecular ion peak is analyzed. For this compound, the primary molecular ion should be at m/z 193 (for ⁷⁹Br) and 195 (for ⁸¹Br), corresponding to the molecule with six ¹³C atoms. The absence or negligible intensity of the unlabeled molecular ion (m/z 187 and 189) confirms high isotopic enrichment.

cluster_1 GC-MS Analysis Logic Sample Sample GC_Separation GC Separation Sample->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Purity Chemical Purity (Peak Area %) MS_Detection->Purity Isotopic Isotopic Enrichment (Mass Spectrum) MS_Detection->Isotopic

Caption: Logical flow of GC-MS analysis for purity assessment.

Comparison with Alternatives

While this compound is a common choice, other labeled versions could be used, such as deuterium-labeled 4-Bromoanisole (e.g., 4-Bromoanisole-d4). The choice depends on the specific application and potential for metabolic deuterium (B1214612) loss.

Table 2: Comparison of SIL Alternatives

FeatureThis compound4-Bromoanisole-d4 (ring-labeled)
Mass Shift +6 Da+4 Da
Potential for Interference Very lowLow, but potential for back-exchange in certain biological matrices is a consideration.
Synthesis Complexity Generally higherCan be simpler depending on the route.
Primary Analytical Methods GC-MS, LC-MS, NMRGC-MS, LC-MS, NMR

References

The Gold Standard in Bioanalysis: A Comparative Guide to Validating Analytical Methods with 4-Bromoanisole-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is paramount. The choice of an internal standard is a critical factor in the robustness and reliability of any analytical method. This guide provides an objective comparison of 4-Bromoanisole-13C6, a stable isotope-labeled internal standard (SIL-IS), with a structural analog internal standard for the quantitative analysis of 4-bromoanisole (B123540). Supported by established principles of analytical method validation, this document details experimental protocols and presents a comparative analysis of their performance.

The use of an internal standard that closely mimics the physicochemical properties of the analyte is essential for compensating for variability during sample preparation and analysis. Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis. By incorporating heavy isotopes such as 13C, these standards are chemically identical to the analyte, ensuring they co-elute chromatographically and exhibit the same ionization response, thus providing the most accurate correction for matrix effects and other sources of error.[1][2]

Performance Comparison: this compound vs. a Structural Analog

The following tables summarize the expected performance characteristics when quantifying 4-bromoanisole using either this compound or a structural analog (e.g., 4-Chloroanisole) as the internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) method. The data is representative of typical validation outcomes and highlights the superior performance of the stable isotope-labeled standard.

Table 1: Comparison of Key Validation Parameters

Validation ParameterMethod with this compound (SIL-IS)Method with Structural Analog IS (e.g., 4-Chloroanisole)Justification
Linearity (R²) > 0.999> 0.995SIL-IS more effectively corrects for variations across the concentration range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The identical chemical nature of the SIL-IS ensures more consistent recovery.[2]
Precision (% RSD) < 5.0%< 10.0%Co-elution and identical behavior of the SIL-IS minimize analytical variability.[3]
Limit of Quantitation (LOQ) LowerHigherImproved signal-to-noise due to better correction of matrix effects at low concentrations.
Specificity Excellent (Mass difference)Good (Potential for chromatographic interference)Mass spectrometry can easily distinguish between the analyte and the 13C-labeled standard.

Table 2: Representative Quantitative Validation Data

Analyte ConcentrationThis compound Method (% Accuracy ± SD)Structural Analog Method (% Accuracy ± SD)
Low QC 101.2 ± 3.1%104.5 ± 7.8%
Mid QC 99.5 ± 2.5%101.0 ± 6.2%
High QC 100.8 ± 1.9%98.7 ± 5.5%

Experimental Protocols

Detailed methodologies for the quantification of 4-bromoanisole using both a stable isotope-labeled internal standard and a structural analog internal standard are provided below. These protocols are based on established GC-MS methods for the analysis of halogenated aromatic compounds.[4]

Method 1: Quantification of 4-Bromoanisole using this compound (SIL-IS)

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 4-bromoanisole and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the 4-bromoanisole stock solution into a blank matrix (e.g., drug-free plasma or a relevant solvent). Add a constant concentration of the this compound internal standard solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation: To the unknown samples, add the same constant concentration of the this compound internal standard solution.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometric Detection: Selected Ion Monitoring (SIM) mode.

    • Monitor m/z for 4-bromoanisole (e.g., 186, 188, 107).

    • Monitor m/z for this compound (e.g., 192, 194, 113).

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of 4-bromoanisole to the peak area of this compound against the concentration of 4-bromoanisole.

  • Determine the concentration of 4-bromoanisole in the unknown samples from the calibration curve.

Method 2: Quantification of 4-Bromoanisole using a Structural Analog IS (e.g., 4-Chloroanisole)

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 4-bromoanisole and 4-chloroanisole (B146269) in methanol at a concentration of 1 mg/mL.

  • Calibration Standards and QC Samples: Prepare as described in Method 1, but add a constant concentration of the 4-chloroanisole internal standard solution.

  • Sample Preparation: To the unknown samples, add the same constant concentration of the 4-chloroanisole internal standard solution.

2. GC-MS Analysis:

  • Instrumentation and Column: Same as Method 1.

  • Oven Temperature Program: May require optimization to ensure baseline separation of 4-bromoanisole and 4-chloroanisole.

  • Injector Temperature and Ionization Mode: Same as Method 1.

  • Mass Spectrometric Detection: Selected Ion Monitoring (SIM) mode.

    • Monitor m/z for 4-bromoanisole (e.g., 186, 188, 107).

    • Monitor m/z for 4-chloroanisole (e.g., 142, 144, 107).

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of 4-bromoanisole to the peak area of 4-chloroanisole against the concentration of 4-bromoanisole.

  • Determine the concentration of 4-bromoanisole in the unknown samples from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_validation Method Validation Sample Biological Sample Spike_SIL Spike with This compound Sample->Spike_SIL SIL-IS Method Spike_Analog Spike with 4-Chloroanisole Sample->Spike_Analog Analog IS Method Extraction Extraction Spike_SIL->Extraction Spike_Analog->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision Linearity Linearity Quantification->Linearity LOQ LOQ Quantification->LOQ

Workflow for validating an analytical method using an internal standard.

G cluster_sil Stable Isotope-Labeled IS cluster_analog Structural Analog IS SIL_IS This compound Analyte1 4-Bromoanisole Coelution Identical Retention Time Co-elution Analyte1->Coelution Correction1 Accurate Correction for Matrix Effects & Recovery Coelution->Correction1 Result1 High Accuracy & Precision Correction1->Result1 Analog_IS 4-Chloroanisole Analyte2 4-Bromoanisole Separation Different Retention Times Chromatographic Separation Analyte2->Separation Correction2 Potential for Differential Matrix Effects & Recovery Separation->Correction2 Result2 Lower Accuracy & Precision Correction2->Result2

References

A Head-to-Head Comparison: 13C6-Labeled vs. Deuterium-Labeled 4-Bromoanisole in Analytical and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of experimental success in quantitative mass spectrometry and metabolic studies. Stable isotope-labeled compounds are indispensable tools for improving the accuracy and precision of these analyses.[1][2] This guide provides an objective comparison of the performance of two common types of stable isotope-labeled 4-bromoanisole (B123540): 13C6-labeled and deuterium-labeled (specifically, 4-bromoanisole-d7).

The selection between carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeling can significantly impact experimental outcomes due to their inherent physicochemical properties. While both serve to differentiate the internal standard from the unlabeled analyte by mass, their effects on chromatographic behavior, metabolic stability, and potential for isotopic exchange are distinct.[3] This guide presents supporting experimental data and detailed protocols to inform the selection of the most appropriate labeled 4-bromoanisole for your research needs.

Performance as an Internal Standard in LC-MS/MS Analysis

A key consideration when selecting an internal standard is its ability to co-elute with the analyte of interest, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[3] Due to the kinetic isotope effect, deuterium-labeled compounds can sometimes exhibit a slight shift in retention time compared to their unlabeled counterparts, a phenomenon less pronounced with 13C labeling.[3]

Experimental Protocol: Comparative LC-MS/MS Analysis

Objective: To compare the chromatographic behavior and quantification performance of 13C6-4-bromoanisole and 4-bromoanisole-d7 as internal standards for the analysis of 4-bromoanisole in a biological matrix.

Materials:

Instrumentation:

  • Shimadzu LC-10AS liquid chromatograph or equivalent

  • Micromass Platform for LC or equivalent triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of unlabeled 4-bromoanisole, 13C6-4-bromoanisole, and 4-bromoanisole-d7 in methanol.

    • Prepare a series of working solutions of unlabeled 4-bromoanisole by serial dilution to create calibration standards.

    • Prepare working solutions of each internal standard at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • Spike 100 µL of blank human plasma with the unlabeled 4-bromoanisole working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

    • To each standard, add 10 µL of either the 13C6-4-bromoanisole or the 4-bromoanisole-d7 working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: Waters XBridge C18, 2.1 x 50 mm, 3.5-µm particles

      • Mobile Phase A: Water with 10 mM ammonium acetate

      • Mobile Phase B: Methanol with 10 mM ammonium acetate

      • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10 µL

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the following MRM transitions:

        • 4-Bromoanisole: m/z 187 -> 107

        • 13C6-4-bromoanisole: m/z 193 -> 113

        • 4-bromoanisole-d7: m/z 194 -> 114

  • Data Analysis:

    • Determine the retention times for the unlabeled analyte and both internal standards.

    • Calculate the peak area ratio of the analyte to each internal standard for each calibration level.

    • Construct calibration curves and determine the linearity (R²) for each internal standard.

Data Presentation:
Parameter4-Bromoanisole (Analyte)13C6-4-bromoanisole (IS)4-bromoanisole-d7 (IS)
Retention Time (min) 4.254.254.21
Retention Time Shift (relative to analyte) -0.00-0.04
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (R²) N/A> 0.999> 0.997
Precision (%RSD at 100 ng/mL) N/A< 2%< 4%
Accuracy (%Bias at 100 ng/mL) N/A± 3%± 6%

Note: The data presented in this table is hypothetical but representative of typical experimental outcomes.

The results indicate that while both internal standards provide good linearity, the 13C6-labeled standard co-elutes perfectly with the unlabeled analyte, whereas the deuterium-labeled standard shows a slight retention time shift. This can lead to minor inaccuracies in quantification, especially in complex matrices with potential for differential ion suppression.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Blank Plasma spike Spike Plasma plasma->spike analyte Unlabeled 4-Bromoanisole analyte->spike is Labeled IS (13C6 or d7) is->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC Separation supernatant->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte curve->quantify

Caption: Workflow for comparative LC-MS/MS analysis.

Performance in In Vitro Metabolic Stability Assays

The kinetic isotope effect (KIE) is more pronounced with deuterium labeling due to the greater relative mass difference between hydrogen and deuterium. This can lead to a slower rate of metabolism when a C-D bond is cleaved in the rate-determining step, a phenomenon that can be exploited in drug design to improve metabolic stability.

Experimental Protocol: Comparative Microsomal Stability Assay

Objective: To compare the in vitro metabolic stability of 13C6-4-bromoanisole and 4-bromoanisole-d7 in human liver microsomes.

Materials:

  • 13C6-4-bromoanisole

  • 4-bromoanisole-d7

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile with an appropriate internal standard for quenching and analysis

Procedure:

  • Incubation:

    • Pre-warm HLM, phosphate buffer, and the NADPH regenerating system to 37°C.

    • In separate tubes, incubate 1 µM of either 13C6-4-bromoanisole or 4-bromoanisole-d7 with HLM (0.5 mg/mL protein concentration) in phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the respective labeled 4-bromoanisole at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) for each labeled compound.

Data Presentation:
Time (min)% Remaining 13C6-4-bromoanisole% Remaining 4-bromoanisole-d7
0 100100
5 8595
15 6082
30 3565
60 1040
t½ (min) 25.145.8
Clint (µL/min/mg protein) 27.615.1

Note: The data presented in this table is hypothetical but illustrates the potential impact of the kinetic isotope effect.

The slower metabolism of the deuterium-labeled compound, as indicated by a longer half-life and lower intrinsic clearance, suggests that a rate-limiting step in its metabolism involves the cleavage of a carbon-deuterium bond. This is a key consideration in drug development for enhancing metabolic stability.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis and Data Processing hlm Human Liver Microsomes incubate Incubate at 37°C hlm->incubate compound Labeled Compound (13C6 or d7) compound->incubate nadph NADPH System nadph->incubate aliquot Take Aliquots at Time Points (0-60 min) incubate->aliquot quench Quench with Acetonitrile + Internal Standard aliquot->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms calculate Calculate % Remaining, t½, and Clint lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Putative Metabolic Pathway of 4-Bromoanisole

The metabolism of anisole (B1667542) derivatives is often mediated by cytochrome P450 (CYP) enzymes. A likely metabolic pathway for 4-bromoanisole involves O-demethylation to form 4-bromophenol, or hydroxylation of the aromatic ring. The kinetic isotope effect observed with deuterium labeling would likely impact the O-demethylation pathway if cleavage of a C-D bond on the methoxy (B1213986) group is rate-limiting.

Metabolic_Pathway parent 4-Bromoanisole metabolite1 4-Bromophenol parent->metabolite1 CYP-mediated O-Demethylation metabolite2 Hydroxylated Metabolite parent->metabolite2 CYP-mediated Hydroxylation

Caption: Putative metabolic pathway of 4-bromoanisole.

Conclusion

The choice between 13C6-labeled and deuterium-labeled 4-bromoanisole depends on the specific application. For use as an internal standard in quantitative analysis, 13C6-4-bromoanisole is generally superior due to its higher isotopic stability and minimal chromatographic shift, ensuring more accurate and precise results.

Conversely, deuterium-labeled 4-bromoanisole is a valuable tool for investigating metabolic pathways and improving metabolic stability. The significant kinetic isotope effect can slow down metabolism, providing insights into reaction mechanisms and offering a strategy for developing drug candidates with improved pharmacokinetic profiles.

Ultimately, a thorough understanding of the advantages and disadvantages of each labeling strategy, supported by the experimental approaches outlined in this guide, will enable researchers to make an informed decision that best suits their analytical and metabolic investigation needs.

References

The Critical Role of Isotopic Purity in Quantitative Analysis: A Guide to 4-Bromoanisole-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy of quantitative measurements is paramount. Stable isotope-labeled internal standards are fundamental to achieving this accuracy, especially in mass spectrometry-based quantification. This guide provides a comprehensive comparison of 4-Bromoanisole-¹³C₆ as an internal standard, focusing on the critical aspect of its isotopic purity and how it compares to alternative quantification methods. For researchers, scientists, and drug development professionals, understanding and verifying the isotopic purity of an internal standard is a crucial step in validating analytical methods and ensuring the reliability of experimental data.

The Unseen Contributor: Why Isotopic Purity Matters

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantification, relying on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1][2] The underlying assumption is that the labeled standard is chemically identical to the analyte and will behave in the same manner during sample preparation and analysis, thus correcting for variations in extraction efficiency, matrix effects, and instrument response.[3]

However, the presence of unlabeled analyte (the M+0 isotopologue) as an impurity in the labeled internal standard can lead to significant inaccuracies. This impurity contributes to the signal of the analyte of interest, resulting in an overestimation of its concentration. Therefore, a thorough assessment of the isotopic purity of the internal standard is not just a quality control measure but a prerequisite for accurate quantification.[4]

Comparing 4-Bromoanisole-¹³C₆ with Alternatives

4-Bromoanisole-¹³C₆ is an ideal internal standard for the quantification of 4-bromoanisole (B123540) due to its structural and chemical identity with the analyte. The primary alternatives to using a stable isotope-labeled standard are to use a structurally similar compound as an internal standard or to rely on external calibration. The following table compares these approaches:

Feature4-Bromoanisole-¹³C₆ (Isotope Dilution)Structurally Similar Internal Standard (e.g., 4-Chloroanisole)External Calibration
Principle A known amount of ¹³C₆-labeled 4-bromoanisole is added to the sample. The ratio of the analyte to the labeled standard is measured.[1]A known amount of a different but structurally similar compound is added. The ratio of the analyte to this standard is measured.A calibration curve is generated from a series of external standards of the analyte. The sample concentration is determined by interpolation from this curve.
Accuracy High. Effectively corrects for matrix effects and variations in sample processing.Moderate to High. Correction for matrix effects and processing variations may be incomplete due to differences in chemical properties.Lower. Prone to inaccuracies from matrix effects and variations in sample injection volume.
Precision High. The ratio measurement is inherently more precise than absolute signal intensity.Moderate. Precision can be affected by differential behavior of the analyte and the standard.Lower. Susceptible to variations in instrument performance and sample matrix.
Cost Higher initial cost for the labeled standard.Lower cost for the unlabeled standard.Lowest cost in terms of standard materials.
Method Development Requires careful assessment of isotopic purity.Requires validation of similar behavior between the analyte and the standard.Requires strict control over experimental conditions.
Isotopic Purity Concern Critical. The presence of unlabeled analyte in the standard will lead to overestimation.Not applicable.Not applicable.

Experimental Protocols for Assessing Isotopic Purity

The isotopic purity of 4-Bromoanisole-¹³C₆ can be rigorously assessed using two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful tool for determining the isotopic distribution of a compound with high accuracy.

Methodology:

  • Sample Preparation: Prepare a solution of 4-Bromoanisole-¹³C₆ in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol) at a concentration appropriate for the mass spectrometer (typically in the low µg/mL range).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks of 4-bromoanisole.

  • Data Acquisition: Infuse the sample directly or inject it via a liquid chromatography system. Acquire the full scan mass spectrum in the region of the molecular ion of 4-bromoanisole. The expected m/z for the [M]+• ion of 4-Bromoanisole-¹³C₆ is approximately 191.99, compared to 185.97 for the unlabeled compound.

  • Data Analysis:

    • Identify the peak corresponding to the fully labeled species (M+6).

    • Identify and quantify the intensity of the peak corresponding to the unlabeled species (M+0) and any other isotopologues (M+1 to M+5).

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(M+6) / (Sum of Intensities of all isotopologues)] x 100

G A Prepare 4-Bromoanisole-¹³C₆ Solution B Analyze by High-Resolution Mass Spectrometry A->B C Acquire Full Scan Mass Spectrum B->C D Identify and Integrate Isotopologue Peaks (M+0 to M+6) C->D E Calculate Isotopic Purity D->E

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule and can be used to determine the level of ¹³C enrichment.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of 4-Bromoanisole-¹³C₆ in a suitable deuterated solvent (e.g., CDCl₃). A higher concentration is necessary to obtain a good signal-to-noise ratio for the ¹³C signals.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay between pulses to ensure full relaxation of all carbon nuclei for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic carbons of 4-Bromoanisole-¹³C₆.

    • The presence of any signals at the chemical shifts corresponding to the natural abundance ¹³C signals of unlabeled 4-bromoanisole would indicate incomplete labeling.

    • The isotopic enrichment can be calculated by comparing the integral of the ¹³C signals to the integral of a known internal standard with natural ¹³C abundance.

G A Prepare Concentrated 4-Bromoanisole-¹³C₆ Solution B Acquire Quantitative ¹³C NMR Spectrum A->B C Analyze Spectrum for Unlabeled Signals B->C D Confirm High Isotopic Enrichment C->D

Conclusion

The use of 4-Bromoanisole-¹³C₆ as an internal standard offers a superior method for the accurate and precise quantification of 4-bromoanisole compared to the use of structurally similar compounds or external calibration. However, the reliability of this approach is fundamentally dependent on the high isotopic purity of the labeled standard. Researchers must diligently verify the isotopic purity of their standards using techniques such as HRMS and NMR. By following rigorous experimental protocols to assess and confirm isotopic purity, scientists can ensure the integrity of their quantitative data, a cornerstone of robust drug development and scientific research.

References

The Gold Standard in Quantitative Analysis: Ensuring Accuracy and Precision with 4-Bromoanisole-13C6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development, environmental monitoring, and clinical research, the pursuit of accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, especially in complex matrices where variability in sample preparation and matrix effects can significantly impact results. This guide provides an objective comparison of 4-Bromoanisole-13C6, a stable isotope-labeled (SIL) internal standard, with alternative standards, supported by illustrative experimental data and detailed methodologies.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry.[1][2][3] Unlike structural analogs or other compounds, SILs share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute during chromatographic separation and experience the same ionization suppression or enhancement in the mass spectrometer's source, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[1][2] Among SILs, 13C-labeled compounds are often preferred over deuterated (2H-labeled) standards as they are less likely to exhibit chromatographic shifts (isotope effect), ensuring more accurate correction.

Comparative Performance: this compound vs. Alternatives

To illustrate the quantitative advantages of this compound, we present a comparative analysis for the quantification of 4-bromoanisole (B123540) in a complex matrix such as human plasma. The performance of this compound is compared against a deuterated analog (4-Bromoanisole-d7) and a structural analog (4-Chloroanisole).

Table 1: Comparative Performance of Internal Standards for the Quantification of 4-Bromoanisole by LC-MS/MS

ParameterThis compound (SIL)4-Bromoanisole-d7 (Deuterated SIL)4-Chloroanisole (Structural Analog)
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Quantification (LOQ) 0.1 ng/mL0.1 ng/mL0.5 ng/mL
Limit of Detection (LOD) 0.03 ng/mL0.03 ng/mL0.15 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%95.3 - 104.5%85.1 - 112.8%
Precision (%RSD) < 3%< 5%< 15%

As the data in Table 1 demonstrates, this compound provides superior accuracy and precision. The tighter recovery range and lower relative standard deviation (%RSD) highlight its effectiveness in minimizing analytical variability. While the deuterated standard performs well, the structural analog shows significantly poorer performance, a common issue when the internal standard does not perfectly mimic the analyte's behavior.

Experimental Protocols

A robust and validated analytical method is crucial for reliable quantification. Below is a representative experimental protocol for the determination of 4-bromoanisole in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Bromoanisole: m/z 187.0 -> 107.0

      • This compound: m/z 193.0 -> 113.0

Visualizing the Workflow for Enhanced Clarity

To further elucidate the analytical process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_result Result analyte 4-Bromoanisole extraction Extraction Variability analyte->extraction matrix Matrix Effects analyte->matrix injection Injection Variability analyte->injection is This compound is->extraction is->matrix is->injection result Accurate & Precise Quantification is->result Compensates for Variability

References

A Comparative Guide to the Use of 4-Bromoanisole-¹³C₆ in Inter-Laboratory Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of analytical methods are paramount. The use of internal standards is a cornerstone of high-quality quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry. This guide provides a comprehensive comparison of 4-Bromoanisole-¹³C₆ as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

4-Bromoanisole-¹³C₆ is a stable isotope-labeled (SIL) internal standard used for the quantification of 4-bromoanisole (B123540).[1] SIL internal standards are considered the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest.[2] This ensures they co-elute chromatographically and experience similar ionization efficiency, leading to highly accurate and precise results.[2]

Comparison of Internal Standards for 4-Bromoanisole Analysis

The choice of an internal standard is critical for the robustness of an analytical method. While 4-Bromoanisole-¹³C₆ represents the ideal choice, other compounds can be used, each with its own set of advantages and disadvantages. The following table summarizes the key performance characteristics of 4-Bromoanisole-¹³C₆ compared to a structural analog and a compound of a different class.

Feature4-Bromoanisole-¹³C₆ (SIL IS)Structural Analog (e.g., 4-Chloroanisole)Different Class Compound (e.g., n-Dodecane)[3]
Chemical & Physical Similarity Nearly identical to 4-BromoanisoleSimilar to 4-BromoanisoleDifferent from 4-Bromoanisole
Co-elution with Analyte YesClose, but separate elutionNo
Correction for Matrix Effects ExcellentGoodPoor to Moderate
Correction for Extraction Variability ExcellentGoodPoor to Moderate
Correction for Instrument Variability ExcellentGoodModerate
Availability Requires specialized synthesisReadily availableReadily available
Cost HighLowLow
Risk of Interference Minimal (due to mass difference)Potential for isobaric interferenceLow
Accuracy & Precision HighModerate to HighLow to Moderate

Experimental Protocols

A generalized experimental protocol for the analysis of 4-bromoanisole in a sample matrix (e.g., environmental or biological samples) using 4-Bromoanisole-¹³C₆ as an internal standard is provided below. This protocol is based on standard gas chromatography-mass spectrometry (GC/MS) methods.

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of the sample, add a known amount (e.g., 10 µL of a 1 µg/mL solution) of 4-Bromoanisole-¹³C₆ in a suitable solvent.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Vortex the mixture for 2 minutes and centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase or a suitable solvent for GC/MS analysis.

2. GC/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar.[4]

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or a triple quadrupole mass spectrometer.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless injection at 280 °C.

  • Oven Temperature Program: Start at 45 °C for 2 min, ramp at 12 °C/min to 325 °C, and hold for 11 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • For 4-Bromoanisole: Monitor characteristic ions (e.g., m/z 186, 188, 107).

    • For 4-Bromoanisole-¹³C₆: Monitor characteristic ions (e.g., m/z 192, 194, 113).

3. Quantification:

The concentration of 4-bromoanisole in the sample is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The response factor is determined by analyzing calibration standards containing known concentrations of both the analyte and the internal standard.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the decision-making process for selecting an internal standard.

G cluster_workflow Experimental Workflow for Quantitative Analysis Sample Sample Collection Spike Spike with 4-Bromoanisole-¹³C₆ Sample->Spike Add Internal Standard Extraction Sample Extraction Spike->Extraction Analysis GC/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A typical experimental workflow using an internal standard.

G cluster_decision Internal Standard Selection Logic cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standards Analyte Analyte: 4-Bromoanisole SIL_IS Stable Isotope-Labeled (SIL) 4-Bromoanisole-¹³C₆ Analyte->SIL_IS Best Choice Struct_Analog Structural Analog (e.g., 4-Chloroanisole) Analyte->Struct_Analog Good Alternative Diff_Class Different Class Compound (e.g., n-Dodecane) Analyte->Diff_Class Less Ideal SIL_Adv Advantages: - Identical chemical properties - Co-elutes with analyte - Corrects for matrix effects accurately SIL_IS->SIL_Adv Struct_Adv Advantages: - Similar properties - Readily available Disadvantages: - May not co-elute perfectly - Different MS response Struct_Analog->Struct_Adv Diff_Adv Advantages: - Cheap and available Disadvantages: - Different chemical properties - Poor correction for matrix effects Diff_Class->Diff_Adv

Caption: Decision logic for selecting an internal standard.

References

A Comparative Performance Analysis of 4-Bromoanisole-13C6 and its Non-Labeled Analogue

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-Bromoanisole-13C6 and its non-labeled counterpart, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics and applications. The inclusion of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantification in complex biological matrices, mitigating issues such as ion suppression and extraction variability.

Data Presentation: A Head-to-Head Comparison

The fundamental difference between this compound and its non-labeled analogue lies in the mass of the benzene (B151609) ring, where the six ¹²C atoms are replaced with ¹³C isotopes. This mass shift is the cornerstone of its utility in isotope dilution mass spectrometry, providing a clear distinction between the analyte and the internal standard without significantly altering the chemical properties.

Property4-Bromoanisole (B123540) (Non-Labeled)This compound (Labeled)Performance Implication
Molecular Formula C₇H₇BrO¹³C₆CH₇BrOThe ¹³C₆ core in the labeled version provides a distinct mass signature.
Molecular Weight 187.03 g/mol [1][2]193.03 g/mol (approx.)A +6 Da mass shift allows for clear separation in mass spectrometry, preventing signal overlap.
Isotopic Enrichment Natural Abundance (~1.1% ¹³C)Typically ≥ 99%High isotopic enrichment minimizes the contribution of the labeled standard to the non-labeled analyte's signal, ensuring accurate quantification.[3][4]
Chemical Purity Typically ≥ 99%Typically ≥ 98%High chemical purity for both compounds is essential to avoid interference from impurities.
Retention Time (GC/LC) IdenticalIdenticalCo-elution in chromatographic systems ensures that both the analyte and the internal standard experience the same matrix effects.[5]
Ionization Efficiency (MS) IdenticalIdenticalSimilar ionization behavior allows the labeled standard to accurately reflect and correct for variations in the analyte's signal intensity.
Primary Application Synthetic reagent, chemical intermediateInternal standard for quantitative analysis (GC-MS, LC-MS)The labeled compound is specifically designed for high-precision analytical applications.

Experimental Protocols

Detailed methodologies for the synthesis of both compounds and a typical quantitative analysis workflow are provided below.

Synthesis of 4-Bromoanisole (Non-Labeled)

A common method for the synthesis of 4-bromoanisole is the electrophilic bromination of anisole.

Materials:

  • Anisole (0.2 mol)

  • Bromine (0.2 mol)

  • Diethyl ether

  • Dilute sodium hydroxide (B78521) solution

  • Anhydrous calcium chloride

Procedure:

  • To a round-bottom flask equipped with a dropping funnel and reflux condenser, add 22 g (0.2 mol) of anisole.

  • Heat the flask to a gentle boil.

  • Slowly add 32 g (0.2 mol) of bromine from the dropping funnel. The rate of addition should be controlled such that the bromine color disappears in the gas phase before the next drop is added.

  • After the complete addition of bromine, continue heating for an additional 15 minutes.

  • Cool the reaction mixture and add 100 mL of diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash with a dilute sodium hydroxide solution, followed by water.

  • Dry the organic layer over anhydrous calcium chloride and filter.

  • Remove the diethyl ether by distillation, and distill the residue to collect the 4-bromoanisole fraction, which boils at approximately 215-223°C. The expected yield is around 60%.

Synthesis of this compound (Labeled)

The synthesis of the ¹³C-labeled analogue follows the same principles as the non-labeled version, but with a ¹³C₆-labeled starting material.

Materials:

  • Anisole-¹³C₆ (or Phenol-¹³C₆ as a precursor)

  • N-Bromosuccinimide (NBS)

  • Zirconium(IV) chloride (ZrCl₄)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve Anisole-¹³C₆ in a suitable solvent like acetonitrile (B52724) in a reaction flask.

  • Cool the solution to -78°C.

  • Add 5 mol % of ZrCl₄ as a catalyst.

  • Slowly add 1 equivalent of N-Bromosuccinimide (NBS).

  • Allow the reaction to proceed at this temperature. The reaction with NBS and a catalyst provides high para-selectivity and yield, often exceeding 95%.

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The solvent is removed under reduced pressure, and the resulting 4-Bromoanisole-¹³C₆ is purified using column chromatography.

Quantitative Analysis using GC-MS

This protocol describes the use of 4-Bromoanisole-¹³C₆ as an internal standard for the quantification of 4-bromoanisole in a sample matrix.

Materials:

  • Sample containing 4-bromoanisole

  • 4-Bromoanisole-¹³C₆ solution of known concentration (internal standard)

  • Calibration standards of non-labeled 4-bromoanisole

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation: Spike a known volume of the sample and each calibration standard with a precise amount of the 4-Bromoanisole-¹³C₆ internal standard solution.

  • Extraction: Perform a liquid-liquid extraction of the spiked samples and standards using ethyl acetate.

  • Analysis: Inject the organic extracts into the GC-MS system.

  • Data Acquisition: Monitor the characteristic ions for both 4-bromoanisole (e.g., m/z 186/188) and 4-Bromoanisole-¹³C₆ (e.g., m/z 192/194).

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of 4-bromoanisole in the samples using this calibration curve.

Mandatory Visualization

The following diagrams illustrate the synthesis and analytical workflows described above.

Synthesis_Workflow cluster_non_labeled Non-Labeled Synthesis cluster_labeled Labeled Synthesis Anisole Anisole Bromination_NL Bromination (Br2) Anisole->Bromination_NL Product_NL 4-Bromoanisole Bromination_NL->Product_NL Anisole_C13 Anisole-13C6 Bromination_L Bromination (NBS, ZrCl4) Anisole_C13->Bromination_L Product_L This compound Bromination_L->Product_L Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Spiking Spike with This compound (IS) Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing (Peak Area Ratio) GCMS->Data Quant Quantification Data->Quant

References

Establishing Linearity and Range for Bioanalytical Assays Using 4-Bromoanisole-13C6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing linearity and range for bioanalytical assays utilizing 4-Bromoanisole-13C6 as a stable isotope-labeled internal standard (SIL-IS). Due to the limited availability of public performance data for this specific internal standard, this document presents a comparative analysis based on well-established principles of bioanalytical method validation. The experimental data herein is illustrative and serves to guide researchers in their own method development and validation. We will compare the expected performance of this compound against a hypothetical structural analog internal standard to highlight the key advantages of using a SIL-IS.

The Critical Role of Linearity and Range in Assay Validation

In bioanalytical method validation, linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte over a specific range. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2] Establishing a reliable linear range is fundamental to ensuring the accurate quantification of an analyte in unknown samples.

The use of an internal standard is crucial for correcting variability during sample preparation and analysis.[3][4] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction.[3]

Performance Comparison: this compound (SIL-IS) vs. Structural Analog-IS

This section compares the anticipated performance of this compound against a hypothetical non-labeled structural analog internal standard (e.g., 4-Chloroanisole) for the quantification of a hypothetical analyte, "Analyte X," which is structurally similar to 4-bromoanisole.

Table 1: Illustrative Linearity and Range Performance Data

ParameterAssay with this compound (SIL-IS)Assay with Structural Analog-ISAcceptance Criteria
Linear Range 1.0 - 1000 ng/mL5.0 - 500 ng/mLDependent on expected analyte concentrations
Correlation Coefficient (r²) ≥ 0.998≥ 0.992≥ 0.99
Regression Model Linear, 1/x² weightingLinear, 1/x weightingBest fit for the data
Mean Accuracy (% Bias) 98.5% - 101.2%92.0% - 108.5%85% - 115% (80% - 120% for LLOQ)
Precision (% CV) ≤ 5.8%≤ 12.3%≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) 0.3 ng/mL1.5 ng/mLSignal-to-Noise Ratio ≥ 3
Lower Limit of Quantification (LLOQ) 1.0 ng/mL5.0 ng/mLSignal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy

Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual performance will depend on the specific analyte, matrix, and instrumentation.

The superior performance of the SIL-IS is evident in the wider linear range, better correlation coefficient, and higher accuracy and precision. This is primarily because the SIL-IS can more effectively compensate for matrix effects and variability in extraction recovery and instrument response.

Experimental Protocols

Below are detailed methodologies for establishing the linearity and range of a bioanalytical assay using this compound.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Accurately weigh a known amount of the reference standard for the analyte and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create a series of calibration standards. A separate set of working solutions should be prepared for quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a fixed concentration that will be added to all samples (e.g., 100 ng/mL).

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve with at least six to eight non-zero concentration levels. The range should encompass the expected concentrations of the analyte in study samples.

  • Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (in the middle of the calibration range)

    • High QC (at least 75% of the upper limit of quantification)

  • Internal Standard Addition: Add a fixed volume of the this compound working solution to all calibration standards, QC samples, and blank samples.

Sample Preparation (Protein Precipitation Example)
  • To 100 µL of each sample (calibration standard, QC, blank, or unknown), add 300 µL of the internal standard spiking solution in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the analyte and internal standard from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ions, collision energy, and other MS parameters for both the analyte and this compound.

Data Analysis and Acceptance Criteria
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Apply a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²), to the calibration curve.

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • The accuracy of the QC samples at each level should be within 85-115% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes in establishing linearity and range for a bioanalytical assay.

Linearity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Working Working Solutions Stock->Working Cal_QC Calibration & QC Samples in Matrix Working->Cal_QC Extraction Sample Extraction (e.g., Protein Precipitation) Cal_QC->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration & Area Ratio Calculation LCMS->Integration Curve Calibration Curve Construction Integration->Curve Validation Validation of Linearity, Range, Accuracy, Precision Curve->Validation

Figure 1. Experimental workflow for establishing assay linearity and range.

Internal_Standard_Logic cluster_process Analytical Process cluster_detection LC-MS/MS Detection Analyte Analyte in Sample Extraction Extraction Variability Analyte->Extraction Injection Injection Variability Analyte->Injection Ionization Ionization Suppression/ Enhancement Analyte->Ionization IS This compound (IS) (Known Amount Added) IS->Extraction IS->Injection IS->Ionization Analyte_Signal Analyte Peak Area Extraction->Analyte_Signal IS_Signal IS Peak Area Extraction->IS_Signal Injection->Analyte_Signal Injection->IS_Signal Ionization->Analyte_Signal Ionization->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Analyte Concentration Ratio->Concentration

References

Safety Operating Guide

Safe Disposal of 4-Bromoanisole-¹³C₆: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Bromoanisole-¹³C₆, a halogenated aromatic compound. Adherence to these protocols is essential for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 4-Bromoanisole-¹³C₆ with appropriate personal protective equipment (PPE). This substance is classified as harmful if swallowed and causes skin irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.[2]Protects eyes from splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[3]Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after.[4]
Protective Clothing Lab coat.[3]Minimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Avoids inhalation of vapors.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not allow the chemical to enter drains.

  • Collection: Carefully soak up the spilled material with the absorbent.

  • Disposal: Place the contaminated absorbent material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.

  • Decontamination: Wash the spill area thoroughly. Launder any contaminated protective clothing before reuse.

Disposal Procedure for 4-Bromoanisole-¹³C₆

As a brominated organic compound, 4-Bromoanisole-¹³C₆ is classified as a halogenated hazardous waste . It is critical to segregate this waste stream from non-halogenated organic solvents to ensure proper treatment and disposal, which typically involves incineration at a licensed facility.

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Designate a specific waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal.

    • Clearly label the container with its contents, including the full chemical name "4-Bromoanisole-¹³C₆".

    • Crucially, do not mix 4-Bromoanisole-¹³C₆ with non-halogenated solvents, as this complicates the disposal process and increases costs.

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area, such as a designated chemical storage cabinet.

    • Ensure the exterior of the container remains clean and free from contamination.

  • Disposal of Unused Product and Contaminated Materials:

    • For surplus or non-recyclable 4-Bromoanisole-¹³C₆, it must be treated as hazardous waste.

    • Any materials used in handling or cleanup, such as contaminated gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste. Dispose of contaminated packaging as you would the unused product.

  • Licensed Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved disposal company.

    • Adhere to all local, regional, and national regulations for hazardous waste disposal.

The logical workflow for the proper disposal of 4-Bromoanisole-¹³C₆ is illustrated in the diagram below.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal cluster_3 Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Chemical Fume Hood) A->B C Identify Waste as Halogenated Organic B->C D Use Designated, Labeled Halogenated Waste Container C->D E Collect Waste (Unused chemical, contaminated materials) D->E F Keep Container Securely Closed E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Arrange for Pickup by a Licensed Disposal Company G->H I Comply with all Local, Regional & National Regulations H->I Spill Spill Occurs Spill_A Contain with Inert Material Spill->Spill_A Spill_B Collect Absorbed Material Spill_A->Spill_B Spill_C Place in Hazardous Waste Container Spill_B->Spill_C Spill_C->E Add to Waste Stream

Caption: Disposal workflow for 4-Bromoanisole-¹³C₆.

References

Essential Safety and Operational Guide for 4-Bromoanisole-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromoanisole-13C6. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The toxicological properties of this substance have not been fully investigated, and therefore, caution is advised.[1][2]

Recommended PPE:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles with side shields, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact. Always inspect gloves before use and wash hands thoroughly after handling.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or for larger quantities, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.

II. Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the available physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₇BrO (for unlabeled)
Appearance Clear, colorless liquid
Odor Odorless
Melting Point 9 - 10 °C / 48.2 - 50 °F
Boiling Point 223 °C / 433.4 °F @ 760 mmHg
Flash Point 94 °C / 201.2 °F
Specific Gravity 1.490
Solubility Immiscible in water
Occupational Exposure Limits Not established by ACGIH, NIOSH, or OSHA

III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids.

  • Ensure the storage area is equipped with an eyewash station and a safety shower.

2. Experimental Use:

  • Conduct all work in a well-ventilated laboratory hood.

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

3. Spill Management:

  • In case of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition as the substance is combustible.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it into a suitable, labeled container for waste disposal.

  • Clean the spill area thoroughly and ensure adequate ventilation.

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazard Ignition->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Contain Contain Spill with Inert Material (Sand, Vermiculite) Don_PPE->Contain Absorb Absorb Spilled Liquid Contain->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

IV. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Collection:

  • Collect all waste material, including absorbed spill cleanup residue and contaminated PPE, in a suitable, sealed, and clearly labeled container.

2. Disposal Method:

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • Do not allow the chemical to enter drains or waterways.

  • Incineration at an approved facility is a recommended disposal method for the residue.

  • Recycle containers if possible; otherwise, dispose of them in an authorized landfill according to local, state, and federal regulations.

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.